molecular formula C29H48N4O6 B1233973 Glidobactin C CAS No. 108351-52-6

Glidobactin C

Cat. No.: B1233973
CAS No.: 108351-52-6
M. Wt: 548.7 g/mol
InChI Key: UHXDSKADPILIPT-OHIHYABUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glidobactin C is a lipopeptide natural product and a member of the syrbactin family, originally isolated from soil bacteria such as Polyangium brachysporum (since reclassified as Schlegelella brevitalea ) . It features a common 12-membered macrolactam core composed of a cyclized tripeptide of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and erythro-4-hydroxy-L-lysine, which is N-acylated with a specific unsaturated fatty acid moiety that distinguishes it from other glidobactins . Its primary research value and mechanism of action involve the potent and irreversible inhibition of the eukaryotic 20S proteasome . The critical α,β-unsaturated amide moiety within its macrocyclic scaffold acts as an electrophilic warhead, undergoing a Michael addition reaction with the catalytic N-terminal threonine (Thr1) residue of the proteasome's active sites . This covalent mechanism effectively blocks the proteasome's chymotrypsin-like (ChT-L) activity, leading to the accumulation of polyubiquitinated proteins, induction of endoplasmic reticulum stress, and ultimately, apoptosis in cells . This makes this compound a highly valuable chemical tool for studying protein degradation pathways, cellular stress responses, and the therapeutic potential of proteasome inhibition in diseases like cancer . The compound is produced by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) biosynthetic gene cluster, with the specific fatty acyl chain attached during the chain initiation step by a dedicated starter condensation domain . Researchers utilize this compound to explore novel mechanisms of proteasome inhibition and to model the biological effects of disrupting the ubiquitin-proteasome system. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

108351-52-6

Molecular Formula

C29H48N4O6

Molecular Weight

548.7 g/mol

IUPAC Name

(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]tetradeca-2,4-dienamide

InChI

InChI=1S/C29H48N4O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(37)33-27(22(3)34)29(39)32-24-20-23(35)18-19-30-25(36)17-16-21(2)31-28(24)38/h12-17,21-24,27,34-35H,4-11,18-20H2,1-3H3,(H,30,36)(H,31,38)(H,32,39)(H,33,37)/b13-12+,15-14+,17-16-/t21-,22+,23-,24-,27-/m0/s1

InChI Key

UHXDSKADPILIPT-OHIHYABUSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O

Canonical SMILES

CCCCCCCCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

Synonyms

glidobactin C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Glidobactin C from Polyangium brachysporum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin C, a potent member of the glidobactin family of lipopeptide antibiotics, has garnered significant interest within the scientific community for its notable antifungal and antitumor properties. First isolated from the gliding bacterium Polyangium brachysporum (now reclassified as Schlegelella brevitalea), this natural product exhibits a unique chemical architecture and a compelling mechanism of action as a proteasome inhibitor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of the biosynthetic and experimental workflows.

Discovery and Production

This compound was first reported as a novel antitumor antibiotic isolated from the cultured broth of Polyangium brachysporum sp. nov. No. K481-B101.[1] The glidobactins, including A, B, and C, are characterized by a common cyclic tripeptide nucleus with distinct α,β,γ,δ-unsaturated fatty acid side chains.[1][2]

Fermentation Protocol for Polyangium brachysporum

The production of this compound is achieved through submerged fermentation of Polyangium brachysporum. While initial production yielded a mixture of glidobactins, subsequent optimization has shown that the addition of oleic acid-rich oils can selectively enhance the production of this compound.

Seed Culture:

  • Medium: 2.0% glucose, 1.0% soluble starch, 0.5% Pharmamedia, 0.5% yeast extract, and 0.2% CaCO₃ (pH 7.2 before sterilization).

  • Inoculation: A loopful of a slant culture of P. brachysporum is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of the seed medium.

  • Incubation: The flask is incubated at 30°C for 3 days on a rotary shaker (200 rpm).

Production Culture:

  • Medium: 4.0% glucose, 2.0% soluble starch, 1.0% Pharmamedia, 1.0% yeast extract, 0.2% CaCO₃, and 0.05% Adekanol LG-109 (antifoaming agent), adjusted to pH 7.2.

  • Inoculation: The seed culture (5 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of the production medium.

  • Incubation: The production culture is incubated at 30°C for 5 days on a rotary shaker (200 rpm).

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

Extraction
  • The cultured broth (10 liters) is centrifuged at 3,000 rpm for 10 minutes to separate the mycelium and supernatant.

  • The supernatant is extracted twice with 5 liters of n-butanol.

  • The mycelial cake is extracted with 2 liters of 80% aqueous acetone.

  • The acetone extract is concentrated in vacuo to remove acetone and then extracted twice with 1 liter of n-butanol.

  • All n-butanol extracts are combined, washed with water, and concentrated to a brown oil (approximately 15 g).

Chromatographic Purification
  • Silica Gel Chromatography: The crude extract is applied to a silica gel column (Wako-gel C-200, 300 g) and eluted with a stepwise gradient of chloroform and methanol. The active fractions are collected.

  • Sephadex LH-20 Chromatography: The active fractions are further purified on a Sephadex LH-20 column eluted with methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC on a C18 column with a mobile phase of acetonitrile-water.

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined through a combination of spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR), and chemical degradation studies.[2]

Physicochemical Properties of this compound
PropertyValue
Appearance Colorless needles
Molecular Formula C₂₉H₄₈N₄O₆
Molecular Weight 548.7 g/mol
UV λmax (MeOH) 263 nm
Solubility Soluble in methanol, ethanol, acetone; Insoluble in water, n-hexane
Optical Rotation [α]D²⁵ -84° (c 0.5, MeOH)
Spectroscopic Data for this compound

¹H and ¹³C NMR Data (in CD₃OD):

Position¹³C (δ)¹H (δ, J in Hz)
Fatty Acid Moiety
1'168.5-
2'122.15.85 (d, 15.0)
3'145.87.28 (dd, 15.0, 10.0)
4'129.56.20 (dd, 15.0, 10.0)
5'143.26.55 (m)
6'-13'29.8-33.01.2-1.4 (m)
14'14.50.90 (t, 7.0)
Threonine
1172.1-
260.24.35 (d, 3.0)
368.14.20 (dq, 6.5, 3.0)
420.11.25 (d, 6.5)
4-Amino-2-pentenoic acid
5167.8-
6125.15.95 (dd, 15.5, 1.5)
7145.26.90 (dd, 15.5, 5.0)
852.54.60 (m)
920.51.40 (d, 7.0)
4-Hydroxylysine
10174.5-
1155.84.45 (t, 8.0)
1230.11.80 (m), 1.95 (m)
1368.83.70 (m)
1440.53.10 (m)

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic machinery encoded by the glb gene cluster.

The biosynthesis initiates with the activation of L-threonine by the NRPS module GlbF. Concurrently, L-lysine is hydroxylated to erythro-4-hydroxy-L-lysine. The growing peptide chain is assembled on the NRPS/PKS backbone, incorporating 4-amino-2-pentenoic acid. The final cyclization and release of the peptide core is followed by the N-acylation with a C14 fatty acid derivative, which for this compound is (2E,4E)-tetradecadienoic acid, derived from oleic acid.

Glidobactin_C_Biosynthesis Oleic_acid Oleic Acid Fatty_acyl_AMP Fatty Acyl-AMP Oleic_acid->Fatty_acyl_AMP Fatty_acyl_CoA Fatty Acyl-CoA Fatty_acyl_AMP->Fatty_acyl_CoA Peptide_core Cyclic Peptide Core Fatty_acyl_CoA->Peptide_core N-acylation L_Threonine L-Threonine GlbF GlbF (NRPS) L_Threonine->GlbF L_Lysine L-Lysine Hydroxy_Lysine erythro-4-Hydroxy-L-lysine L_Lysine->Hydroxy_Lysine Hydroxylation GlbC GlbC (NRPS/PKS) Hydroxy_Lysine->GlbC Amino_pentenoic_acid 4(S)-Amino-2(E)-pentenoic acid Amino_pentenoic_acid->GlbC GlbF->GlbC GlbC->Peptide_core Cyclization & Release Glidobactin_C This compound Peptide_core->Glidobactin_C

Biosynthetic pathway of this compound.

Experimental Workflows

The overall process from fermentation to pure this compound can be visualized as a sequential workflow.

Glidobactin_C_Isolation_Workflow Fermentation P. brachysporum Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Butanol_Extraction n-Butanol Extraction Supernatant->Butanol_Extraction Acetone_Extraction Aqueous Acetone Extraction Mycelium->Acetone_Extraction Concentration Concentration Butanol_Extraction->Concentration Acetone_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_Glidobactin_C Pure this compound HPLC->Pure_Glidobactin_C

Isolation and purification workflow for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound from Polyangium brachysporum. The detailed protocols for fermentation and purification, along with the tabulated quantitative data and visual workflows, offer a valuable resource for researchers in natural product chemistry, microbiology, and drug development. The potent biological activity of this compound as a proteasome inhibitor underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further research into the optimization of its production and the synthesis of analogues will be crucial in harnessing the full therapeutic potential of this fascinating natural product.

References

Glidobactin C: A Technical Guide to its Biological Activity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin C is a potent natural product belonging to the syrbactin class of proteasome inhibitors.[1] Isolated from the gliding bacterium Polyangium brachysporum, it has garnered significant interest within the scientific community for its pronounced antitumor and cytotoxic properties.[2] This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Biological Activity: Potent Proteasome Inhibition

The primary mechanism underlying the biological activity of this compound is the potent and irreversible inhibition of the 20S proteasome, a crucial cellular machinery responsible for protein degradation.[3][4] This inhibition leads to the disruption of cellular homeostasis and the induction of apoptosis in rapidly dividing cancer cells.

Quantitative Inhibitory Activity

This compound exhibits impressive inhibitory activity against both the constitutive proteasome and the immunoproteasome, with a unique co-inhibition profile targeting the β2 and β5 subunits.[1][4] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various proteasome subunits.

Proteasome TypeSubunit TargetedIC50 (nM)
Human Constitutive Proteasome Chymotrypsin-like (β5)2.9 ± 2.2
Trypsin-like (β2)2.4 ± 2.8
Human Immunoproteasome Chymotrypsin-like (β5i)7.1 ± 5.3
Trypsin-like (β2i)2.5 ± 2.0

Table 1: In vitro inhibitory activity of this compound against human constitutive and immunoproteasome subunits. Data sourced from[5].

Mechanism of Proteasome Inhibition

This compound covalently binds to the active site threonine (Thr1) residue of the proteasome's catalytic β-subunits.[3] This occurs through a Michael-type 1,4-addition reaction involving the α,β-unsaturated moiety of the this compound molecule.[3][4] This irreversible binding effectively blocks the proteolytic activity of the proteasome.

G This compound: Mechanism of Proteasome Inhibition Glidobactin_C This compound (α,β-unsaturated carbonyl) Proteasome 20S Proteasome (β-subunits with active site Thr1) Glidobactin_C->Proteasome Michael-type 1,4-addition Covalent_Adduct Irreversible Covalent Adduct Proteasome->Covalent_Adduct Inhibition Inhibition of Proteolytic Activity Covalent_Adduct->Inhibition

Mechanism of Proteasome Inhibition by this compound.

Cytotoxicity Profile

The potent inhibition of the proteasome by this compound translates to significant cytotoxic activity against a range of cancer cell lines.

In Vitro Cytotoxicity

Glidobactins have demonstrated cytotoxicity against various cancer cell types.[5]

Cell LineCancer TypeNoted Cytotoxicity
B16Melanotic MelanomaCytotoxic
HCT-116Human Colon CancerCytotoxic
P388Murine LeukemiaPotent in vivo antitumoral activity

Table 2: Summary of cancer cell lines susceptible to the cytotoxic effects of glidobactins. Data sourced from[2][5].

Signaling Pathways to Apoptosis

The accumulation of ubiquitinated proteins due to proteasome inhibition triggers a cascade of cellular events culminating in apoptosis (programmed cell death). Key signaling pathways affected include the NF-κB pathway and the activation of caspases.

G Signaling Pathway of this compound-Induced Apoptosis Glidobactin_C This compound Proteasome Proteasome Inhibition Glidobactin_C->Proteasome Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins NFkB_Inhibition Inhibition of NF-κB Pathway Proteasome->NFkB_Inhibition ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Activation Caspase Activation (e.g., Caspase-3/7) UPR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis NFkB_Inhibition->Apoptosis

This compound-induced apoptotic signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity and cytotoxicity of this compound.

Proteasome Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound against purified 20S proteasome.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • This compound (serial dilutions)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the purified 20S proteasome to each well.

  • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC).

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

G Workflow for Proteasome Inhibition Assay Start Start Prepare_Reagents Prepare Serial Dilutions of this compound Start->Prepare_Reagents Add_Proteasome Add Purified 20S Proteasome to Plate Prepare_Reagents->Add_Proteasome Add_Inhibitor Add this compound and Incubate Add_Proteasome->Add_Inhibitor Add_Substrate Add Fluorogenic Substrate Add_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Experimental workflow for determining proteasome inhibition.
Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the cytotoxicity of this compound against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo 3/7)

This protocol details the measurement of caspase-3 and -7 activity as an indicator of apoptosis induction by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay Reagent

  • 96-well opaque-walled microplates

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate.

  • Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.

  • Allow the plate to equilibrate to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Ubiquitinated Protein Accumulation Assay (Western Blot)

This protocol describes the detection of ubiquitinated protein accumulation in cells treated with this compound via Western blotting.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer containing protease and deubiquitinase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against ubiquitin.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in high molecular weight smeared bands indicates the accumulation of polyubiquitinated proteins.

Conclusion

This compound is a highly potent proteasome inhibitor with significant cytotoxic activity against various cancer cell lines. Its well-defined mechanism of action, involving the irreversible inhibition of the 20S proteasome, leads to the accumulation of ubiquitinated proteins, induction of ER stress, and ultimately apoptosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogs in the field of oncology.

References

Glidobactin C: A Technical Guide to a Subunit-Specific Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glidobactin C, a natural product demonstrating potent and specific inhibition of the 20S proteasome. We will explore its mechanism of action, subunit specificity, cellular effects, and the key experimental protocols used for its characterization.

Introduction: The Proteasome as a Therapeutic Target

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein homeostasis. The 26S proteasome, a large multi-subunit complex, is the central protease of this system, degrading ubiquitinated proteins to regulate a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its catalytic core, the 20S proteasome, contains three distinct pairs of active sites located on its β-subunits: β1 (caspase-like or C-L), β2 (trypsin-like or T-L), and β5 (chymotrypsin-like or CT-L).[1][2]

Given their critical role, cancer cells are often more sensitive to proteasome inhibition than normal cells, making the proteasome a validated and valuable therapeutic target in oncology.[2] While several proteasome inhibitors are FDA-approved for treating multiple myeloma, the search continues for new inhibitors with improved specificity, potency, and reduced side effects.[1][2] this compound, a member of the syrbactin class of natural products, has emerged as a promising candidate due to its potent activity and unique co-inhibition profile against specific proteasome subunits.[1]

Mechanism of Action: Covalent and Irreversible Inhibition

This compound belongs to a family of glidobactin-like natural products (GLNPs) that function as irreversible proteasome inhibitors.[3][4] The core structure of these compounds features a 12-membered macrolactam ring containing a reactive α,β-unsaturated carbonyl group.[3][4] This electrophilic moiety is crucial for its inhibitory activity.

The mechanism of inhibition involves a covalent bond formation with the active site of the proteasome.[3][4] Specifically, the hydroxyl group (Oγ) of the N-terminal threonine residue (Thr1) within the β2 and β5 catalytic subunits performs a nucleophilic Michael-type 1,4-addition to the α,β-unsaturated carbonyl system of this compound.[3][5] This reaction forms a stable ether bond, leading to the irreversible inactivation of the catalytic site. Crystal structure analyses of related GLNPs complexed with the yeast 20S proteasome have confirmed this covalent binding mechanism.[3][4] Notably, the caspase-like β1 subunit is not affected by this compound.[3][4]

G cluster_0 Proteasome β2/β5 Subunit cluster_1 This compound Thr1 Active Site Threonine (Thr1-OγH) Covalent_Adduct Irreversible Covalent Adduct (Ether Bond) Thr1->Covalent_Adduct Forms GlidoC α,β-Unsaturated Carbonyl GlidoC->Thr1 Michael Addition (Nucleophilic Attack) Inhibition Proteasome Inactivation Covalent_Adduct->Inhibition Leads to

Figure 1: Mechanism of covalent inhibition by this compound.

Data Presentation: Subunit Specificity and Inhibitory Potency

A key feature of this compound is its unprecedented co-inhibition profile, potently targeting both the chymotrypsin-like (β5) and trypsin-like (β2) subunits of both the constitutive proteasome (CP) and the immunoproteasome (IP) with single-digit nanomolar potency.[1] The immunoproteasome, induced during specific disease processes, has slightly different β-subunits (β1i, β2i, β5i), and selectivity for these subunits can be advantageous.[4] The inhibitory activity is commonly quantified by the half-maximal inhibitory concentration (IC50).

Proteasome TypeCatalytic SubunitActivityThis compound IC50 (nM)Reference
Human Constitutiveβ5Chymotrypsin-like (ChT-L)2.9 ± 2.2[5]
Human Constitutiveβ2Trypsin-like (T-L)2.4 ± 2.8[5]
Human Constitutiveβ1Caspase-like (C-L)No inhibition[3][4]
Human Immunoproteasomeβ5iChymotrypsin-like (ChT-L)7.1 ± 5.3[5]
Human Immunoproteasomeβ2iTrypsin-like (T-L)2.5 ± 2.0[5]
Human Immunoproteasomeβ1iCaspase-like (C-L)No inhibition[3][4]

Table 1: Inhibitory potency (IC50) of this compound against human constitutive and immunoproteasome subunits.

Cellular Effects and Signaling Pathways

The cell-permeable nature of this compound allows it to effectively inhibit proteasome activity within live cells.[1][6] This inhibition disrupts cellular protein degradation, leading to several downstream consequences. A primary effect is the accumulation of poly-ubiquitinated proteins, which are the natural substrates of the proteasome.[1][7]

Furthermore, the inhibition of proteasome activity leads to the stabilization and accumulation of key regulatory proteins, such as the tumor suppressor protein p53.[7] The buildup of p53 can trigger programmed cell death, or apoptosis.[7] Studies on the syrbactin class of inhibitors have also shown that proteasome inhibition can induce autophagy, a cellular self-degradation process, and activate survival pathways like Akt/PKB, representing a complex cellular response to proteasomic stress.[7] These combined effects contribute to the potent cytotoxic activity of this compound against various cancer cell lines, including breast cancer and melanoma.[1][5][6]

G cluster_downstream Downstream Cellular Effects GlidoC This compound Proteasome 20S Proteasome (β2 & β5 subunits) GlidoC->Proteasome Inhibits Accumulation Accumulation of: - Ub-Proteins - p53 Ub_Proteins Poly-ubiquitinated Proteins Proteasome->Ub_Proteins Degrades p53 p53 Proteasome->p53 Degrades Apoptosis Apoptosis Accumulation->Apoptosis Induces Autophagy Autophagy Accumulation->Autophagy Induces Akt Akt/PKB Activation Accumulation->Akt Induces CellDeath Cancer Cell Death

Figure 2: Downstream effects of this compound-mediated proteasome inhibition.

Key Experimental Protocols

Characterizing a novel proteasome inhibitor like this compound involves a combination of biochemical and cell-based assays.

Protocol: Proteasome Subunit-Specific Inhibition Assay

This biochemical assay measures the ability of an inhibitor to block the activity of specific proteasome catalytic subunits using fluorogenic peptide substrates.

  • Reagents:

    • Purified 20S human proteasome (constitutive or immunoproteasome).

    • Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5.

    • Fluorogenic Substrates:

      • For β5 (ChT-L): Suc-LLVY-AMC

      • For β2 (T-L): Boc-LRR-AMC

      • For β1 (C-L): Z-LLE-AMC

    • This compound stock solution in DMSO.

    • 96-well black microplates.

  • Methodology:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the purified 20S proteasome to each well containing either the inhibitor dilution or vehicle control (DMSO).

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the specific fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC). The rate of AMC release is proportional to proteasome activity.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.

Protocol: Competitive Activity-Based Probe Profiling

This method is used to identify and characterize proteasome inhibitors from complex mixtures, such as natural product extracts. It relies on the competition between the inhibitor and a chemical probe that covalently binds to the active sites of the proteasome.

  • Reagents:

    • Crude metabolite extract or purified compound (e.g., this compound).

    • Purified 20S proteasome (e.g., from mouse).

    • A fluorescently-tagged, irreversible proteasome probe (e.g., Syringolin-based probe, SylP).

    • SDS-PAGE reagents.

  • Methodology:

    • Pre-incubation: Incubate the purified proteasome with the test sample (e.g., this compound or extract fraction) for a set time to allow for binding to the active sites.

    • Probe Labeling: Add the fluorescent probe (e.g., 1 µM SylP) to the mixture and incubate further. The probe will label any proteasome active sites that are not already blocked by the inhibitor.

    • SDS-PAGE Analysis: Quench the reaction and separate the proteins by SDS-PAGE.

    • Visualization: Visualize the gel using a fluorescence scanner. A decrease in the fluorescent signal of the proteasome subunits compared to a no-inhibitor control indicates that the test compound successfully competed with the probe for binding, thus identifying it as a proteasome inhibitor.

    • Activity-Guided Fractionation: For crude extracts, this process is coupled with HPLC fractionation. Each fraction is tested, and active fractions are further purified and re-tested until the pure inhibitor is isolated.[1]

G Start Crude Natural Product Extract HPLC Preparative HPLC Fractionation Start->HPLC Fractions Collect Fractions (A, B, C...) HPLC->Fractions Competition Competitive Labeling Assay Fractions->Competition Test each fraction Analysis Fluorescent Gel (SDS-PAGE) Competition->Analysis Identify Identify Active Fractions (Reduced Fluorescence) Analysis->Identify Identify->Fractions No (Re-test other fractions) Purify Further Purification of Active Fractions (HPLC) Identify->Purify Yes End Isolate Pure Inhibitor (this compound) Purify->End

Figure 3: Workflow for activity-guided identification of proteasome inhibitors.

Conclusion

This compound is a potent, cell-permeable, and irreversible inhibitor of the 20S proteasome. Its unique mechanism, involving covalent modification of the β2 and β5 subunits in both the constitutive and immunoproteasome, distinguishes it from many other inhibitors. The single-digit nanomolar potency and demonstrated cytotoxic effects against cancer cell lines highlight its potential as a lead compound for the development of novel anticancer therapeutics.[1][6] The detailed experimental protocols provided herein offer a framework for researchers to further investigate this compound and other novel proteasome inhibitors in the fields of chemical biology and drug discovery.

References

Unraveling the Glidobactins: A Technical Guide to the Structural Nuances of Glidobactin A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structural differences between Glidobactin A, B, and C, a family of potent antitumor antibiotics. This document outlines the core structural features, presents comparative quantitative data, details the experimental methodologies for their characterization, and provides a visual representation of their structural relationships.

Core Structural Framework

Glidobactin A, B, and C are classified as lipopeptide antibiotics. They are distinguished by a common cyclized tripeptide nucleus. This core structure is composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and the non-proteinogenic amino acid erythro-4-hydroxy-L-lysine.[1][2] The significant structural diversity among these three compounds arises from variations in the unsaturated fatty acid moiety that is acylated to the peptide core.[1]

Quantitative Structural Data

The key quantitative differences between Glidobactin A, B, and C are summarized in the table below, highlighting the impact of the varying fatty acid side chains on their molecular properties.

FeatureGlidobactin AGlidobactin BGlidobactin C
Molecular Formula C₂₇H₄₄N₄O₆[3][4]C₂₉H₄₆N₄O₆[4]C₂₉H₄₈N₄O₆[4][5]
Molecular Weight 520.7 g/mol [5]546.7 g/mol [6]548.7 g/mol [7]
Fatty Acid Side Chain (2E,4E)-dodecadienoic acid[8][9](2E,4E,8E)-tetradeca-2,4,8-trienoyl[6](2E,4E)-tetradeca-2,4-dienamide[5]

Structural Elucidation Methodologies

The structural determination of Glidobactin A, B, and C relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isolation and Purification Protocol
  • Fermentation: The Glidobactin-producing microorganism, such as Burkholderia sp. or Photorhabdus laumondii, is cultured in a suitable broth medium under optimized conditions to promote the biosynthesis of the target compounds.[9][10]

  • Extraction: The culture broth is harvested, and the supernatant is separated from the microbial cells. The Glidobactins are then extracted from the supernatant using a solvent-solvent extraction method, typically with an organic solvent like ethyl acetate.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This often involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual Glidobactin A, B, and C congeners.[4]

NMR Spectroscopy for Structural Analysis

One-dimensional (1D) and two-dimensional (2D) NMR experiments are pivotal for elucidating the precise chemical structure of the Glidobactins.

  • Sample Preparation: A purified sample of each Glidobactin is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) suitable for NMR analysis.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR provides information on the number and types of protons, their chemical environment, and their coupling patterns, which helps to identify the amino acid residues and the fatty acid chain.

    • ¹³C NMR reveals the number and types of carbon atoms present in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, aiding in the assignment of protons within each amino acid and the fatty acid chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments, including linking the fatty acid chain to the peptide core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the exact molecular weight and to gain insights into the structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): ESI (Electrospray Ionization) or MALDI (Matrix-Assisted Laser Desorption/Ionization) coupled with a high-resolution mass analyzer (e.g., TOF - Time of Flight or Orbitrap) is used to determine the accurate mass of the parent ion, which allows for the unambiguous determination of the molecular formula.[4]

  • Tandem Mass Spectrometry (MS/MS): The parent ions of each Glidobactin are selected and fragmented. The resulting fragmentation pattern provides valuable information about the sequence of amino acids in the peptide core and the structure of the fatty acid side chain.[4] This technique is instrumental in confirming the differences in the acyl chains of Glidobactin A, B, and C.

Visualization of Structural Differences

The following diagram illustrates the core structure of the Glidobactins and highlights the distinct fatty acid side chains of Glidobactin A, B, and C.

Glidobactin_Structures cluster_core Common Tripeptide Core cluster_sidechains Variable Fatty Acid Side Chains Core Cyclic Tripeptide Nucleus (L-Threonine, 4(S)-amino-2(E)-pentenoic acid, erythro-4-hydroxy-L-lysine) GlidoA Glidobactin A (2E,4E)-dodecadienoic acid Core->GlidoA Acylation GlidoB Glidobactin B (2E,4E,8E)-tetradeca-2,4,8-trienoyl Core->GlidoB Acylation GlidoC This compound (2E,4E)-tetradeca-2,4-dienamide Core->GlidoC Acylation

Caption: Structural relationship of Glidobactins.

References

Methodological & Application

Application Notes and Protocols: Glidobactin C as a Chemical Probe for Live-Cell Proteasome Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin C (GC) is a potent, naturally derived proteasome inhibitor that serves as an invaluable chemical probe for studying the ubiquitin-proteasome system (UPS) in living cells. As a member of the syrbactin class of natural products, GC covalently and irreversibly binds to the active site N-terminal threonine residues of the catalytic β-subunits within the 20S proteasome.[1] Its high potency and cell permeability make it an excellent tool for investigating the physiological roles of the proteasome and for assessing the efficacy of novel proteasome-targeting therapeutics.

These application notes provide detailed protocols for utilizing this compound in live-cell assays to measure proteasome activity, assess cytotoxicity, and analyze downstream signaling events.

Mechanism of Action

This compound inhibits the proteasome through a covalent modification of the active site. The α,β-unsaturated carbonyl moiety within the 12-membered macrolactam ring of this compound acts as a Michael acceptor. This functional group is susceptible to nucleophilic attack by the γ-hydroxyl group of the N-terminal threonine residues of the proteasome's catalytic β-subunits, leading to the formation of a stable ether bond and irreversible inhibition of proteolytic activity.[1]

This compound Mechanism of Action Glidobactin_C This compound (α,β-unsaturated carbonyl) Covalent_Bond Irreversible Covalent Bond (Michael Addition) Glidobactin_C->Covalent_Bond Proteasome 20S Proteasome (β-subunit, N-terminal Threonine) Proteasome->Covalent_Bond Inhibition Inhibition of Proteolytic Activity (Chymotrypsin-like, Trypsin-like) Covalent_Bond->Inhibition

Figure 1: Mechanism of this compound action on the 20S proteasome.

Data Presentation: Inhibitory and Cytotoxic Activity

The inhibitory potency of this compound and its analogs against various proteasome subunits and its cytotoxic effects on cancer cell lines are summarized below.

CompoundTargetIC50 (nM)Cell LineIC50 (µM)
This compound Constitutive Proteasome (ChT-L)2.9 ± 2.2BT-549 (Breast)Not explicitly quantified, but shown to inhibit proliferation
Constitutive Proteasome (T-L)2.4 ± 2.8
Immunoproteasome (ChT-L)7.1 ± 5.3
Immunoproteasome (T-L)2.5 ± 2.0
Glidobactin A Chymotrypsin-like (ChT-L)15SK-N-SH (Neuroblastoma)Not explicitly quantified
MM1.S (Multiple Myeloma)0.004
MM1.RL (Multiple Myeloma)0.005

Data compiled from multiple sources. Note that IC50 values can vary depending on the assay conditions.

Experimental Protocols

Live-Cell Proteasome Activity Assay

This protocol utilizes a cell-permeable fluorescent substrate to measure the chymotrypsin-like activity of the proteasome in live cells treated with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., MCF-7, BT-549)

  • Complete cell culture medium

  • 96-well black, clear-bottom tissue culture plates

  • Proteasome substrate (e.g., Suc-LLVY-AMC or a cell-permeable fluorescent probe like Me4BodipyFL-Ahx3Leu3VS)[2]

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM.

  • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., MG132 at 10 µM).

  • Incubate the plate for a predetermined time (e.g., 1, 4, or 6 hours) at 37°C and 5% CO₂.

  • Substrate Addition: Prepare the fluorescent proteasome substrate according to the manufacturer's instructions. Add the substrate to each well to the final recommended concentration.

  • Signal Measurement: Immediately begin measuring the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 350/440 nm for AMC-based substrates).[3][4] Take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each concentration of this compound. Normalize the rates to the vehicle control to determine the percent inhibition of proteasome activity.

Live-Cell Proteasome Activity Assay Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate (1-6 hours) B->C D Add fluorescent proteasome substrate C->D E Measure fluorescence kinetically D->E F Calculate % inhibition E->F

Figure 2: Workflow for the live-cell proteasome activity assay.
Cell Viability (MTT) Assay

This protocol determines the cytotoxic effect of this compound on cultured cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Absorbance plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well clear plate at an appropriate density for a 48-72 hour incubation period. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.001 µM to 100 µM.

  • Replace the existing medium with the medium containing this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Western Blot for Ubiquitinated Proteins and Signaling Molecules

This protocol is for detecting the accumulation of ubiquitinated proteins and analyzing changes in key signaling proteins (p53, phospho-Akt, LC3) following treatment with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • 6-well tissue culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Ubiquitin, anti-p53, anti-phospho-Akt (Ser473), anti-Akt, anti-LC3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound (e.g., 1-10 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to the loading control. An accumulation of high molecular weight smears with the anti-ubiquitin antibody indicates proteasome inhibition. For LC3, an increase in the lipidated form (LC3-II) suggests autophagy induction.[8]

Signaling Pathways Affected by this compound

Inhibition of the proteasome by this compound leads to the accumulation of proteins that are normally targeted for degradation. This disruption of protein homeostasis triggers several downstream signaling pathways, including the p53 tumor suppressor pathway, the PI3K/Akt survival pathway, and autophagy.

p53 Stabilization and Autophagy Induction: The tumor suppressor protein p53 is a key substrate of the UPS. Proteasome inhibition by this compound prevents p53 degradation, leading to its accumulation.[9] Elevated nuclear p53 can then act as a transcription factor, upregulating genes involved in autophagy, such as DRAM (damage-regulated autophagy modulator).[10] This can initiate the formation of autophagosomes as a cellular stress response.

Akt Activation: The activation of the Akt signaling pathway in response to proteasome inhibitors can be a pro-survival mechanism in some cancer cells.[9] While the exact mechanism can be complex and cell-type dependent, it may be a compensatory response to the cellular stress induced by proteasome inhibition.

This compound Signaling Pathways cluster_0 Cellular Response to this compound Glidobactin_C This compound Proteasome Proteasome Glidobactin_C->Proteasome Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Leads to p53 p53 Stabilization Proteasome->p53 Leads to Akt Akt Activation (p-Akt Ser473) Ub_Proteins->Akt Induces (Stress Response) Autophagy Autophagy Induction (LC3-II formation) p53->Autophagy Transcriptionally activates Cell_Fate Apoptosis / Cell Survival p53->Cell_Fate Akt->Cell_Fate Autophagy->Cell_Fate

Figure 3: Signaling pathways modulated by this compound.

Conclusion

This compound is a powerful chemical probe for elucidating the complex roles of the proteasome in live cells. The protocols provided here offer a framework for researchers to investigate its effects on proteasome activity, cell viability, and key signaling pathways. These studies can contribute to a deeper understanding of the UPS and the development of novel therapeutic strategies targeting this critical cellular machinery.

References

Application Notes and Protocols: Glidobactin C in Ubiquitin-Proteasome System Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in maintaining protein homeostasis and regulating a myriad of cellular processes. Dysregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key target for therapeutic intervention. Glidobactin C, a natural product belonging to the syrbactin class of irreversible proteasome inhibitors, has emerged as a potent tool for studying the UPS.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in UPS research.

This compound exhibits a unique mechanism of action, co-inhibiting the β2 and β5 subunits of both the constitutive proteasome and the immunoproteasome with high potency.[1][2][3] This dual inhibition profile makes it a valuable molecular probe for dissecting the roles of these specific catalytic subunits in various biological contexts. Its cell-permeable nature further enhances its utility for in-cell and in-vivo studies.[1][2][3]

Mechanism of Action

This compound, like other syrbactins, possesses a 12-membered macrolactam ring containing an α,β-unsaturated carbonyl group. This reactive moiety covalently and irreversibly binds to the N-terminal threonine residue of the active sites of the β2 and β5 proteasome subunits. This covalent modification effectively blocks the chymotrypsin-like (β5) and trypsin-like (β2) proteolytic activities of the proteasome.

cluster_Proteasome 20S Proteasome Core cluster_UbiquitinatedProtein Cellular Process GlidobactinC This compound (α,β-unsaturated carbonyl) Proteasome β1 (Caspase-like) β2 (Trypsin-like) β5 (Chymotrypsin-like) GlidobactinC->Proteasome:beta2 Irreversible covalent binding GlidobactinC->Proteasome:beta5 Irreversible covalent binding Degradation Protein Degradation Proteasome->Degradation Leads to Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Inhibition by this compound leads to UbiquitinatedProtein Ubiquitinated Protein UbiquitinatedProtein->Proteasome Targeted for degradation

Mechanism of this compound action on the 20S proteasome.

Quantitative Data

The inhibitory potency of this compound has been quantified against various proteasome subunits and in different cell lines. The following table summarizes key IC50 values.

TargetSpeciesAssay TypeIC50 (nM)Reference
Constitutive Proteasome
β2 subunitHumanEnzyme Assaysingle-digit nM[1][2][3]
β5 subunitHumanEnzyme Assaysingle-digit nM[1][2][3]
β2 subunitMouseEnzyme Assaysingle-digit nM[1][2][3]
β5 subunitMouseEnzyme Assaysingle-digit nM[1][2][3]
Immunoproteasome
β2i subunitHumanEnzyme Assaysingle-digit nM[1][2][3]
β5i subunitHumanEnzyme Assaysingle-digit nM[1][2][3]
β2i subunitMouseEnzyme Assaysingle-digit nM[1][2][3]
β5i subunitMouseEnzyme Assaysingle-digit nM[1][2][3]
Cell Lines
Human Breast CancerHumanCell ProliferationPotent activity[1][2]
FibrosarcomaHumanUbiquitin Conjugate AccumulationEffective[4]

Experimental Protocols

In Vitro Proteasome Activity Assay using a Fluorogenic Substrate

This protocol describes the measurement of proteasome activity in the presence of this compound using a fluorogenic peptide substrate specific for the chymotrypsin-like (β5) or trypsin-like (β2) activity.

Materials:

  • Purified 20S proteasome (human or mouse)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

  • Fluorogenic substrate:

    • For β5 (Chymotrypsin-like): Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

    • For β2 (Trypsin-like): Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control) to each well.

  • Add 88 µL of Assay Buffer containing the purified 20S proteasome (final concentration ~0.5 nM) to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Prepare a 10X stock solution of the fluorogenic substrate in Assay Buffer.

  • Initiate the reaction by adding 10 µL of the 10X substrate solution to each well (final concentration of Suc-LLVY-AMC: 50 µM; Z-LLE-AMC: 100 µM).

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a suitable curve-fitting software.

cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_GC Prepare this compound dilutions Add_GC Add this compound to wells Prep_GC->Add_GC Prep_Proteasome Prepare Proteasome solution Add_Proteasome Add Proteasome to wells Prep_Proteasome->Add_Proteasome Incubate_Inhibitor Incubate at 37°C for 30 min Add_Proteasome->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate Measure_Fluorescence->Calculate_Rate Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Workflow for in vitro proteasome activity assay.

Cellular Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Human cancer cell line (e.g., breast cancer, fibrosarcoma)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Detection of Ubiquitinated Protein Accumulation by Western Blot

This protocol is used to visualize the accumulation of polyubiquitinated proteins in cells following treatment with this compound.

Materials:

  • Cultured cells

  • This compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clone)

  • Primary antibody: anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE on a 4-15% gradient gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

cluster_cell_prep Cell Preparation & Treatment cluster_lysis_quant Lysis & Quantification cluster_western_blot Western Blotting Plate_Cells Plate cells Treat_GC Treat with this compound Plate_Cells->Treat_GC Lyse_Cells Lyse cells Treat_GC->Lyse_Cells Quantify_Protein Quantify protein Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with anti-Ubiquitin Ab Block->Primary_Ab Secondary_Ab Incubate with secondary Ab Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect

Workflow for detecting ubiquitinated protein accumulation.

Conclusion

This compound is a powerful and specific inhibitor of the proteasome, making it an invaluable tool for researchers studying the ubiquitin-proteasome system. Its unique co-inhibition of the β2 and β5 subunits provides a means to investigate the specific functions of these catalytic activities in cellular health and disease. The protocols outlined in this document provide a starting point for utilizing this compound to explore the intricacies of the UPS and to aid in the development of novel therapeutics targeting this essential cellular pathway.

References

Application Notes and Protocols for Glidobactin C In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin C is a member of the glidobactin family of natural products, which are potent proteasome inhibitors.[1] These compounds are recognized as promising candidates for anticancer drug development due to their strong cytotoxic effects on various human cancer cells.[2] The primary mechanism of action for glidobactins involves the irreversible inhibition of the proteasome, a key cellular machinery responsible for protein degradation.[2] Specifically, they target the chymotrypsin-like (β5) and, to a lesser extent, the trypsin-like (β2) subunits of the 20S proteasome.[2] This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn can trigger programmed cell death, or apoptosis. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound and presents available data on the activity of the closely related Glidobactin A.

Data Presentation

Due to the limited availability of specific in vitro cytotoxicity data for this compound in publicly accessible literature, the following table summarizes the reported IC50 values for the structurally similar compound, Glidobactin A, against a human cancer cell line. This data is provided as a reference to indicate the potent nanomolar activity characteristic of this compound class.

CompoundCell LineAssay TypeIC50 (µM)Citation
Glidobactin AHuman Pancreatic Cancer CellsNot Specified0.007[2]

Experimental Protocols

The following are detailed protocols for determining the in vitro cytotoxicity of this compound using common and well-established assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Human cancer cell line of choice (e.g., P388, L1210, or others)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is advisable to perform a wide range of concentrations in a preliminary experiment to determine the approximate IC50 value.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

CellTox™ Green Cytotoxicity Assay

This assay utilizes a fluorescent dye that is excluded from viable cells but binds to the DNA of dead cells, providing a direct measure of cytotoxicity.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Human cancer cell line of choice

  • Complete cell culture medium

  • CellTox™ Green Reagent

  • 96-well or 384-well opaque-walled plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the desired volume of the compound dilutions to the wells. Include vehicle and no-cell controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay Reagent Addition:

    • Equilibrate the plate and the CellTox™ Green Reagent to room temperature.

    • Add 15 µL of CellTox™ Green Reagent to each well.

  • Incubation and Measurement:

    • Shake the plate for 2 minutes on an orbital shaker at room temperature.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure the fluorescence with a microplate reader using an excitation wavelength of 485-500 nm and an emission wavelength of 520-530 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the no-cell control from all other wells.

    • Plot the fluorescence intensity against the concentration of this compound to determine the cytotoxic effect.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay (MTT) cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., P388, L1210) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution treatment Treat Cells with This compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 3-4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Solution (DMSO) formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

Signaling Pathway

signaling_pathway General Signaling Pathway of Apoptosis Induction by Proteasome Inhibitors glidobactin This compound proteasome 20S Proteasome (β5 and β2 subunits) glidobactin->proteasome Inhibits ub_proteins Accumulation of Ubiquitinated Proteins proteasome->ub_proteins Degradation Blocked nfkb_pathway Inhibition of NF-κB Pathway ub_proteins->nfkb_pathway pro_apoptotic Accumulation of Pro-Apoptotic Proteins (e.g., p53, Bax) ub_proteins->pro_apoptotic er_stress Endoplasmic Reticulum Stress ub_proteins->er_stress apoptosis Apoptosis nfkb_pathway->apoptosis pro_apoptotic->apoptosis er_stress->apoptosis

Caption: Apoptosis induction pathway via proteasome inhibition by this compound.

Conclusion

This compound, as a potent proteasome inhibitor, demonstrates significant potential as an anticancer agent. The protocols outlined in this document for MTT and CellTox™ Green assays provide robust and reliable methods for quantifying its cytotoxic effects in vitro. While specific cytotoxicity data for this compound is limited, the data for the closely related Glidobactin A suggests that this class of compounds is highly active in the nanomolar range. The provided diagrams illustrate the practical workflow for assessing cytotoxicity and the underlying molecular mechanism of action, offering a comprehensive resource for researchers in the field of drug discovery and development. Further studies are warranted to establish a detailed profile of this compound's activity across a broad panel of human cancer cell lines.

References

Application Notes and Protocols for Glidobactin C in P388 Leukemia Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glidobactin C, a novel cyclic tripeptide antibiotic, has demonstrated notable antitumor properties. Isolated from the gliding bacterium Polyangium brachysporum, it belongs to a class of compounds known as proteasome inhibitors. These agents play a crucial role in cancer therapy by disrupting the cellular machinery responsible for protein degradation, leading to apoptosis in malignant cells. This document provides an overview of the application of this compound in in vivo antitumor studies using P388 leukemia mouse models, including available data, experimental considerations, and the underlying mechanism of action.

Data Presentation

Table 1: In Vivo Antitumor Activity of this compound against P388 Leukemia

Treatment GroupDose (mg/kg/day)Administration RouteTreatment ScheduleMedian Survival Time (Days)% Increase in Lifespan (% ILS)
Control (Vehicle)----
This compound
This compound
This compound
Positive Control

Experimental Protocols

Detailed protocols for the in vivo administration of this compound in P388 leukemia mouse models are not explicitly detailed in available literature. However, a general methodology can be constructed based on standard practices for such studies.

1. P388 Leukemia Mouse Model Establishment

  • Cell Culture: P388 murine leukemia cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female CDF1 or BDF1 mice are commonly used for the P388 leukemia model.

  • Inoculation: A suspension of P388 cells (typically 1 x 10^6 cells) in a suitable buffer (e.g., phosphate-buffered saline) is injected intraperitoneally (i.p.) into the mice.

2. This compound Administration

  • Drug Preparation: this compound should be dissolved in a sterile, biocompatible vehicle suitable for the chosen administration route. The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration Route: The route of administration (e.g., intraperitoneal, intravenous) should be determined based on the compound's properties and the experimental design.

  • Dosage and Schedule: A dose-escalation study is recommended to determine the optimal therapeutic dose and to assess toxicity. Treatment typically begins 24 hours after tumor cell inoculation and may continue for a specified number of days.

3. Monitoring and Endpoints

  • Observation: Mice should be monitored daily for clinical signs of toxicity and tumor progression (e.g., weight loss, ascites formation, changes in behavior).

  • Survival: The primary endpoint is typically the lifespan of the treated mice compared to the control group. The date of death for each mouse is recorded.

  • Data Analysis: The antitumor effect is often expressed as the percentage increase in lifespan (% ILS), calculated as: [% ILS = (T-C)/C x 100], where T is the median survival time of the treated group and C is the median survival time of the control group.

Mechanism of Action: Proteasome Inhibition

This compound exerts its antitumor effects through the inhibition of the proteasome, a multi-protein complex responsible for the degradation of ubiquitinated proteins. This inhibition disrupts several cellular processes critical for cancer cell survival and proliferation.

Signaling Pathway

A key pathway affected by proteasome inhibition is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many cancers, NF-κB is constitutively active, promoting the transcription of genes involved in cell survival, proliferation, and inflammation.

  • Normal State: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.

  • Activation: Upon receiving a signal, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.

  • Nuclear Translocation: The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target genes.

  • This compound Action: By inhibiting the proteasome, this compound prevents the degradation of IκB. This leads to the accumulation of IκB in the cytoplasm, which continues to sequester NF-κB, thereby blocking its pro-survival signaling.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Antitumor Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P388 P388 Cell Culture Inoculation Intraperitoneal Inoculation of P388 Cells P388->Inoculation Mice Acclimatization of Mice Mice->Inoculation Drug This compound Preparation Treatment Administration of this compound Drug->Treatment Inoculation->Treatment Monitoring Daily Monitoring of Mice Treatment->Monitoring Survival Record Survival Time Monitoring->Survival Analysis Calculate % ILS Survival->Analysis

Caption: Experimental workflow for in vivo studies.

nfkb_pathway This compound Mechanism of Action via NF-κB Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB/IκB Complex Ub_IkB Ubiquitinated IκB NFkB_IkB->Ub_IkB Ubiquitination Proteasome Proteasome Free_NFkB Free NF-κB Ub_IkB->Proteasome Degradation GlidobactinC This compound GlidobactinC->Proteasome Inhibition NFkB_nuc NF-κB Free_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Transcription Gene Transcription (Pro-survival, Proliferation) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Heterologous Expression of the Glidobactin C Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the Glidobactin C biosynthetic gene cluster (BGC). Glidobactins are a family of potent proteasome inhibitors with significant potential as anticancer agents. Heterologous expression of the BGC in a genetically tractable host allows for a more controlled and potentially higher-yield production of these valuable compounds, overcoming the limitations of native producers.

Introduction to this compound Biosynthesis

This compound is a natural product synthesized by a multi-enzyme complex encoded by the glb biosynthetic gene cluster. This cluster has been identified in bacteria such as Burkholderia species. The biosynthesis of the glidobactin core structure is carried out by a mixed Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. The key components of the Glidobactin BGC from Burkholderia include several genes whose putative functions have been identified. A homologous, albeit smaller, gene cluster is also found in Photorhabdus laumondii.

The core structure of glidobactins consists of a 12-membered macrolactam ring. The chemical diversity among different glidobactins arises from variations in the fatty acid side chain attached to the core structure.

Data Presentation

While precise quantitative data for the heterologous production of this compound is not extensively reported in the literature, studies on the closely related Glidobactin A have demonstrated the feasibility of enhancing production through genetic engineering. One study reported a tenfold increase in Glidobactin A yield by exchanging the native promoter in the BGC with a stronger, inducible promoter in a heterologous E. coli host[1]. Another study on a range of glidobactin-like natural products (GLNPs) in a promoter-swapped Photorhabdus laumondii strain provided a relative quantification of the produced compounds, with Glidobactin A production being the benchmark[2].

CompoundProducer Strain EngineeringHeterologous HostReported Yield
Glidobactin APromoter ExchangeEscherichia coliTenfold increase (absolute yield not specified)[1]
Glidobactin-like Natural ProductsPromoter Exchange with PBADPhotorhabdus laumondii (native host engineering)Relative production levels reported, with Glidobactin A as 100%[2]
Glidobactin AHeterologous expression of Photorhabdus BGCPseudomonas putidaSuccessful production confirmed, but yield not quantified[3]

Signaling Pathways and Biosynthetic Logic

The biosynthesis of this compound follows a defined enzymatic assembly line. The diagram below illustrates the proposed biosynthetic pathway leading to the formation of the glidobactin core structure.

Glidobactin_Biosynthesis cluster_precursors Precursor Supply cluster_assembly_line NRPS-PKS Assembly Line cluster_transporters Accessory Functions Fatty_Acid Fatty Acid (e.g., Dodecanoic acid) GlbG GlbG (Fatty acid activation & desaturation) Fatty_Acid->GlbG L_Threonine L-Threonine GlbF_NRPS GlbF (NRPS) (Threonine activation & acylation) L_Threonine->GlbF_NRPS L_Lysine L-Lysine GlbB GlbB (Lysine 4-hydroxylase) L_Lysine->GlbB Malonyl_CoA Malonyl-CoA GlbC_NRPS_PKS GlbC (NRPS-PKS) (Peptide bond formation, pentenoic acid synthesis, & malonylation) Malonyl_CoA->GlbC_NRPS_PKS GlbG->GlbF_NRPS Acyl chain GlbF_NRPS->GlbC_NRPS_PKS Acyl-Threonine GlbB->GlbC_NRPS_PKS Hydroxy-Lysine TE_domain TE Domain (Thioesterase) (Cyclization & Release) GlbC_NRPS_PKS->TE_domain Glidobactin_Core Glidobactin_Core TE_domain->Glidobactin_Core Glidobactin Core Structure GlbD GlbD (Transporter) GlbE GlbE (MbtH-like protein) GlbE->GlbF_NRPS Solubility/Activity Support Glidobactin_Core->GlbD Experimental_Workflow Start Start BGC_Cloning 1. BGC Cloning (e.g., TAR cloning) Start->BGC_Cloning Vector_Construction 2. Expression Vector Construction BGC_Cloning->Vector_Construction Host_Transformation 3. Heterologous Host Transformation (e.g., E. coli) Vector_Construction->Host_Transformation Fermentation 4. Fermentation & Induction Host_Transformation->Fermentation Extraction 5. Extraction of This compound Fermentation->Extraction Purification 6. Purification (e.g., HPLC) Extraction->Purification Analysis 7. Structural Analysis (e.g., MS, NMR) Purification->Analysis End End Analysis->End

References

Application Notes & Protocols: Design and Synthesis of Novel Glidobactin C Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of novel Glidobactin C derivatives as potent proteasome inhibitors for cancer research. This compound, a member of the syrbactin family of natural products, demonstrates significant cytotoxic activity against various cancer cell lines by targeting the 20S proteasome.[1] This document outlines the rationale for derivatization, key structure-activity relationships (SAR), and detailed protocols for synthesis and biological evaluation.

Introduction and Rationale

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cell cycle regulation, apoptosis, and signal transduction.[2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Proteasome inhibitors can disrupt cancer cell homeostasis, leading to cell cycle arrest and apoptosis.[2]

Glidobactins are natural product proteasome inhibitors produced by the bacterium Polyangium brachysporum.[1] this compound, in particular, exhibits potent inhibitory activity against both the constitutive and immunoproteasome at nanomolar concentrations.[1] The core structure of this compound features a 12-membered macrocyclic tripeptide with an α,β-unsaturated carbonyl moiety, which is crucial for its mechanism of action. This reactive group engages in a Michael-type 1,4-addition with the N-terminal threonine residue of the proteasome's active sites, leading to irreversible inhibition.[2][3]

The design of novel this compound derivatives is aimed at improving upon the natural product's pharmacological properties, such as:

  • Enhanced potency and selectivity for cancer-specific proteasome subunits.

  • Improved cell permeability and bioavailability.

  • Reduced off-target effects and toxicity.

  • Overcoming mechanisms of drug resistance.

Key modifications focus on the lipophilic fatty acid side chain, as its length and degree of unsaturation are known to be critical for bioactivity.[3][4]

Design and Synthesis Workflow

The development of novel this compound derivatives follows a structured workflow from initial design to in vivo evaluation. This process is iterative, with data from biological testing informing the design of next-generation compounds.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical A Target Analysis & SAR Study B In Silico Design of Novel Derivatives A->B C Chemical Synthesis of Target Compounds B->C D Purification & Characterization (HPLC, MS, NMR) C->D E Proteasome Inhibition Assay D->E F Cell Viability Assay (e.g., MTT) E->F G Apoptosis & Cell Cycle Analysis F->G H Xenograft Animal Models G->H I Pharmacokinetics & Toxicology H->I J Lead Optimization I->J J->B Iterative Redesign

Caption: Workflow for Novel this compound Derivative Development.

Data Presentation: Biological Activity of Glidobactin Analogs

The following table summarizes the inhibitory activities of this compound and related natural analogs against the chymotrypsin-like (ChT-L) and trypsin-like (T-L) activities of the human and yeast proteasome. This data highlights the potent nature of these compounds and provides a benchmark for novel derivatives.

CompoundProteasome SourceTarget SiteIC50 (nM)Reference
This compound Human ConstitutiveChT-L2.9 ± 2.2[1]
Human ConstitutiveT-L2.4 ± 2.8[1]
Human ImmunoproteasomeChT-L7.1 ± 5.3[1]
Human ImmunoproteasomeT-L2.5 ± 2.0[1]
Glidobactin A YeastChT-L19[3]
Cepafungin I YeastChT-L4[1][3]
YeastT-L24[1]
Analog 3 YeastChT-L27[3]
Analog 4 YeastChT-L73[3]
Analog 5 YeastChT-L107[3]

Note: Analogs 3, 4, and 5 are glidobactin-like natural products with varying aliphatic tails, demonstrating the importance of this moiety for potency.[3]

Signaling Pathways

Inhibition of the proteasome by this compound derivatives leads to the accumulation of regulatory proteins, triggering downstream signaling cascades that culminate in cancer cell death. Key affected pathways include the NF-κB and p53 signaling pathways, leading to cell cycle arrest and apoptosis.

G cluster_0 NF-κB Pathway cluster_1 p53 & Apoptosis Pathway GC This compound Derivative Proteasome 26S Proteasome GC->Proteasome Inhibition IκB IκBα Proteasome->IκB Degradation p53 p53 Proteasome->p53 Degradation NFκB NF-κB IκB->NFκB Inhibition ProSurvival Pro-Survival & Proliferation Genes (e.g., Bcl-2, Cyclin D1) NFκB->ProSurvival Transcription Bax Bax p53->Bax Upregulation Caspases Caspase Cascade Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proteasome Inhibition Signaling Pathways in Cancer Cells.

Experimental Protocols

Disclaimer: This is a representative protocol based on established principles of solid-phase peptide synthesis (SPPS) and macrolactamization. Specific reaction conditions, protecting groups, and purification methods must be optimized for each target derivative.

Objective: To synthesize a novel this compound derivative with a modified fatty acid side chain.

Key Steps:

  • Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:

    • The linear peptide backbone (Threonine - 4-amino-2-pentenoic acid - 4-hydroxy-lysine) is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin).

    • Fmoc-protected amino acids are sequentially coupled using standard coupling reagents like HATU or HBTU in the presence of a base such as DIPEA.

    • The N-terminal Fmoc group is removed with piperidine in DMF between each coupling step.

  • Acylation with a Novel Fatty Acid:

    • Following the assembly of the tripeptide, the N-terminal threonine is acylated with the desired novel unsaturated fatty acid (e.g., a custom-synthesized dodecadienoic acid analog). This is typically performed while the peptide is still attached to the resin.

  • Cleavage from the Resin:

    • The fully assembled, side-chain protected linear peptide is cleaved from the resin using a mild acidic cocktail (e.g., trifluoroacetic acid in dichloromethane).

  • Macrolactamization (Ring Closure):

    • The linear peptide is cyclized in solution under high dilution to favor intramolecular reaction.

    • A peptide coupling reagent (e.g., DPPA, HATU) is used to form the amide bond between the C-terminal carboxyl group and the ε-amino group of the hydroxy-lysine residue. This is a critical and often low-yielding step.

  • Deprotection and Purification:

    • All remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).

    • The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The final product's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Objective: To determine the IC50 value of a novel this compound derivative against the chymotrypsin-like activity of the 20S proteasome.

Materials:

  • Purified 20S human proteasome

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Novel this compound derivative (test compound)

  • Known proteasome inhibitor (positive control, e.g., Bortezomib)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350/440 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • Assay Setup: To each well of the 96-well plate, add 50 µL of Assay Buffer.

  • Add Inhibitors: Add 10 µL of the diluted test compound or controls to respective wells. Include wells with DMSO only as a vehicle control.

  • Add Proteasome: Add 20 µL of diluted 20S proteasome to all wells. Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind.

  • Initiate Reaction: Add 20 µL of the fluorogenic substrate (Suc-LLVY-AMC) to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin kinetic reading of fluorescence intensity at an excitation of 350 nm and an emission of 440 nm. Take readings every 2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Objective: To assess the cytotoxicity of a novel this compound derivative against a cancer cell line (e.g., HCT-116).

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete culture medium

  • Novel this compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear tissue culture plate

  • Microplate spectrophotometer (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (untreated control) and vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

References

Application Notes and Protocols: Fluorogenic Peptide Substrate Assay for Glidobactin C Proteasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1] The 26S proteasome, the central protease of this system, is a multi-catalytic complex responsible for the degradation of ubiquitinated proteins.[2] Its catalytic core, the 20S proteasome, possesses three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), mediated by the β5, β2, and β1 subunits, respectively.[3][4] Dysregulation of the UPS is implicated in various diseases, including cancer, making the proteasome an attractive therapeutic target.[5]

Glidobactin C is a natural product that has been identified as a potent proteasome inhibitor.[6][7] It belongs to the syrbactin class of inhibitors, which are known to covalently modify the N-terminal threonine residue of the proteasome's active sites.[8][9] This application note provides a detailed protocol for a fluorogenic peptide substrate assay to determine the inhibitory activity of this compound on the constitutive and immunoproteasome.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the proteasome's enzymatic activity by 50%. The following table summarizes the reported IC50 values for this compound against various proteasome subunits.

Proteasome TypeSubunitFluorogenic SubstrateThis compound IC50 (nM)
Constitutive Proteasome (CP) β5 (Chymotrypsin-like)Suc-LLVY-AMC2.9 ± 2.2[6]
β2 (Trypsin-like)Boc-LRR-AMC2.4 ± 2.8[6]
β1 (Caspase-like)Z-LLE-AMC> 1000
Immunoproteasome (IP) β5i (LMP7, Chymotrypsin-like)Suc-LLVY-AMC7.1 ± 5.3[6]
β2i (MECL1, Trypsin-like)Boc-LRR-AMC2.5 ± 2.0[6]
β1i (LMP2, Caspase-like)Z-LLE-AMC> 1000

Suc-LLVY-AMC: Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin Boc-LRR-AMC: Boc-Leu-Arg-Arg-7-Amino-4-methylcoumarin Z-LLE-AMC: Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin

Signaling Pathway

Proteasome inhibition by compounds like this compound disrupts the degradation of key regulatory proteins, leading to the activation or stabilization of various signaling pathways. A notable consequence is the accumulation of the tumor suppressor protein p53, which can trigger apoptosis.[10] Additionally, proteasome inhibition has been shown to promote the activation of the pro-survival kinase Akt/PKB through phosphorylation.[10]

Proteasome_Inhibition_Pathway cluster_inhibition Proteasome Inhibition cluster_downstream Downstream Effects Glidobactin_C This compound Proteasome 26S Proteasome Glidobactin_C->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades p53 p53 Accumulation Proteasome->p53 Leads to Akt Akt/PKB Activation (Phosphorylation) Proteasome->Akt Leads to Apoptosis Apoptosis p53->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival

Caption: this compound-mediated proteasome inhibition leads to downstream cellular effects.

Experimental Protocols

This section outlines the protocol for determining the IC50 of this compound against the chymotrypsin-like and trypsin-like activities of the 20S proteasome using a fluorogenic peptide substrate assay.

Materials and Reagents
  • Purified 20S constitutive proteasome (human or other mammalian source)

  • Purified 20S immunoproteasome (human or other mammalian source)

  • This compound (stock solution in DMSO)

  • Fluorogenic Substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LRR-AMC (for trypsin-like activity)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS

  • Dimethyl sulfoxide (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Experimental Workflow

Assay_Workflow A Prepare Reagents (Proteasome, this compound, Substrates) B Add Assay Buffer to Wells A->B C Add this compound Dilutions B->C D Add Purified Proteasome C->D E Incubate (Pre-incubation) D->E F Add Fluorogenic Substrate E->F G Incubate and Read Fluorescence F->G H Data Analysis (Calculate IC50) G->H

Caption: Workflow for the fluorogenic peptide substrate assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a serial dilution of this compound in DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

    • Prepare working solutions of the fluorogenic substrates (Suc-LLVY-AMC and Boc-LRR-AMC) in DMSO. A typical stock concentration is 10 mM.

    • Dilute the purified 20S proteasome in assay buffer to the desired final concentration (e.g., 0.5 nM).

  • Assay Setup:

    • Add assay buffer to the wells of a black 96-well plate.

    • Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO only) and a no-enzyme control.

    • Add the diluted 20S proteasome to all wells except the no-enzyme control. The final volume should be uniform across all wells (e.g., 90 µL).

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow this compound to interact with the proteasome.

  • Initiation of Reaction and Measurement:

    • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value (e.g., 10-20 µM). The final volume should now be 100 µL.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (increase in fluorescence over time) for each concentration of this compound.

    • Subtract the rate of the no-enzyme control from all other rates.

    • Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity.

    • Plot the percentage of proteasome activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for assessing the inhibitory potency of this compound against the constitutive and immunoproteasome using a fluorogenic peptide substrate assay. The provided protocols and data serve as a valuable resource for researchers in drug discovery and chemical biology investigating the mechanism and efficacy of proteasome inhibitors. The visualization of the experimental workflow and the associated signaling pathway offers a clear understanding of the experimental design and the biological context of this compound's action.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Glidobactin C Production from Schlegelella brevitalea (formerly Polyangium brachysporum)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the fermentation yield of Glidobactin C from Schlegelella brevitalea strain DSM 7029 (also known as K481-B101 or ATCC 53080).

Frequently Asked Questions (FAQs)

Q1: What is the correct nomenclature for the producing organism?

A1: The bacterial strain K481-B101 (DSM 7029), originally identified as Polyangium brachysporum, has been reclassified based on 16S rRNA gene sequence analysis. The current and correct name for this species is Schlegelella brevitalea .[1] It is important to use this updated nomenclature in research and publications.

Q2: What is the fundamental principle for increasing this compound yield?

A2: this compound is a lipopeptide, a hybrid molecule synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS) system.[2] The glidobactins (A, B, and C) share a common cyclic tripeptide core but differ in their fatty acid side chains.[3] this compound specifically contains an oleic acid-derived side chain. Therefore, the key strategy for enhancing its yield is through precursor-directed biosynthesis , by supplementing the fermentation medium with oleic acid or oils rich in oleic acid.[4]

Q3: What is the biosynthetic pathway for this compound?

A3: The biosynthesis of this compound is governed by the glb gene cluster. The process is initiated by the NRPS module GlbF, which incorporates the first amino acid, L-threonine. A hybrid NRPS-PKS enzyme, GlbC, then sequentially adds L-alanine and a malonyl-CoA-derived unit. The oleic acid-derived fatty acid chain is attached to the N-terminus of the peptide. The final molecule is then cyclized and released. The gene glbA is believed to act as a regulator of the biosynthetic cluster.

Glidobactin_C_Biosynthesis cluster_precursors Precursors cluster_glb_cluster Glidobactin Gene Cluster (glb) L-Threonine L-Threonine GlbF GlbF (NRPS) L-Threonine->GlbF Activation L-Alanine L-Alanine GlbC GlbC (NRPS-PKS) L-Alanine->GlbC Malonyl-CoA Malonyl-CoA Malonyl-CoA->GlbC Oleic Acid Oleic Acid Oleic Acid->GlbF Acylation GlbF->GlbC Cyclized this compound Cyclized this compound GlbC->Cyclized this compound Cyclization & Release GlbA glbA (Regulator) GlbA->GlbF Regulation GlbA->GlbC Regulation

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting Guide

Problem 1: Low or No Production of this compound

Possible Cause Troubleshooting Step
Suboptimal Medium Composition Ensure your baseline medium provides essential nutrients. A common medium for this strain is CY-Agar (DSMZ Medium 67).[2][5] For liquid culture, omit the agar. For enhancing this compound, supplement the medium with an oleic acid source.
Ineffective Precursor Supplementation The timing and concentration of oleic acid (or an oleic acid-rich oil like olive oil) are critical. Add the supplement at the beginning of the fermentation. A concentration of 3% (v/v) for oils has been shown to be effective for related glidobactins.[4]
Incorrect Fermentation Parameters S. brevitalea has an optimal growth temperature range of 25-42°C and a pH range of 5.0-10.0.[1] Start with parameters around 28-30°C and a pH of 7.2. Ensure adequate aeration and agitation, as oxygen is crucial for secondary metabolite production in related bacteria.[6]
Poor Inoculum Quality Use a healthy, actively growing seed culture. A multi-stage inoculum development (e.g., from agar slant to shake flask, then to a larger seed fermentor) ensures a robust and viable cell population for the production phase.

Problem 2: Inconsistent Batch-to-Batch Yield

Possible Cause Troubleshooting Step
Variability in Seed Culture Standardize your inoculum development protocol. Ensure the age, cell density, and physiological state of the seed culture are consistent before inoculating the production fermentor.
Inconsistent Nutrient Availability Prepare media components from fresh, high-quality stock solutions. If using complex components like yeast extract or casitone, be aware of lot-to-lot variability.
Precursor Degradation or Toxicity Ensure the oleic acid or oil supplement is properly sterilized and emulsified. High concentrations of free fatty acids can sometimes be inhibitory. Consider a fed-batch strategy for the precursor.

Problem 3: Glidobactin A or B are the Predominant Products

Possible Cause Troubleshooting Step
Incorrect Fatty Acid Precursor The fatty acid pool in your medium is favoring the synthesis of other glidobactins. Glidobactin A is derived from palmitoleic acid and Glidobactin B from linoleic acid.[4]
Insufficient Oleic Acid Supplementation Increase the relative concentration of oleic acid in the medium. Using pure oleic acid or high-oleic olive oil will selectively push the biosynthesis towards this compound.

Quantitative Data on Yield Improvement

While specific yields for this compound are not extensively detailed in publicly available literature, the following table provides an illustrative example based on the known qualitative improvements from oleic acid supplementation. Researchers should generate their own quantitative data through HPLC analysis.

Medium Condition Supplement Concentration Illustrative this compound Titer (mg/L) Fold Increase (Illustrative)
BaselineNone-151.0x
OptimizedOlive Oil3% (v/v)755.0x
OptimizedOleic Acid0.5% (v/v)906.0x
OptimizedTween 80 (Oleate source)1% (v/v)654.3x

Note: The data in this table is for illustrative purposes to demonstrate the expected trend and should not be considered as experimentally verified results.

Experimental Protocols

Protocol 1: Inoculum Development

This protocol describes a two-stage inoculum development process.

Inoculum_Workflow cluster_stage1 Stage 1: Shake Flask Culture cluster_stage2 Stage 2: Seed Fermentor A 1. Inoculate 50 mL of Seed Medium in a 250 mL flask with a loop of S. brevitalea from a fresh agar plate. B 2. Incubate at 28°C, 200 rpm for 48-72 hours. A->B C 3. Monitor for homogenous, turbid growth. B->C D 4. Aseptically transfer the entire Stage 1 culture (5% v/v) into 950 mL of Seed Medium in a 2L fermentor. C->D Transfer E 5. Culture at 28°C, pH 7.2, with moderate agitation and aeration for 24-48 hours. D->E F 6. Use for production when in late-logarithmic growth phase. E->F

Caption: Workflow for a two-stage inoculum development.

Protocol 2: Production Fermentation

1. Medium Preparation:

  • Baseline Production Medium (Modified CY Medium):

    • Casitone: 3.0 g/L[2]

    • Yeast Extract: 1.0 g/L[2]

    • CaCl₂·2H₂O: 1.36 g/L[2]

    • Adjust pH to 7.2 before autoclaving.[2]

  • Precursor Supplementation: Prepare a sterile stock of high-oleic olive oil or a solution of sodium oleate.

2. Fermentation:

  • Add 9.0 L of Production Medium to a 15 L sterilized fermentor.

  • Aseptically add the sterile oleic acid source to the desired final concentration (e.g., 3% v/v for olive oil).

  • Inoculate with 1.0 L of the actively growing seed culture from Protocol 1 (10% v/v).

  • Fermentation Parameters:

    • Temperature: 28°C

    • pH: Control at 7.2 using sterile 1M NaOH and 1M H₂SO₄.

    • Agitation: Start at 200 rpm and increase as needed to maintain dissolved oxygen levels.

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute).

  • Run the fermentation for 144-168 hours.

  • Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (OD₆₀₀), pH, substrate consumption, and this compound production (via HPLC).

Protocol 3: this compound Extraction and Analysis

  • Centrifuge the fermentation broth to separate the supernatant and cell mass. Glidobactins may be found in both, so both should be analyzed.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Extract the cell pellet by resuspending in methanol or acetone, sonicating, and then centrifuging to collect the solvent phase.

  • Combine the organic extracts, dry under reduced pressure (e.g., rotary evaporator).

  • Resuspend the dried extract in a known volume of methanol for analysis.

  • Analyze and quantify this compound using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water-acetonitrile with 0.1% formic acid) and UV detection (e.g., at 254 nm). Compare with a purified this compound standard for identification and quantification.

References

Overcoming challenges in the total synthesis of the Glidobactin C macrolactam ring

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Total Synthesis of the Glidobactin C Macrolactam Ring

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the total synthesis of the this compound macrolactam ring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of the this compound macrolactam ring, offering potential causes and solutions.

1. Low Macrolactamization Yield

Problem: The crucial macrolactamization step to form the 12-membered ring of this compound is resulting in a low yield of the desired product.

Potential Cause Recommended Solution
Intermolecular Polymerization: At high concentrations, the linear seco-acid precursor is more likely to react with other molecules, leading to polymers instead of the desired intramolecular cyclization.Employ the high-dilution principle by adding the seco-acid solution dropwise over an extended period to a large volume of solvent. This favors the intramolecular reaction pathway.[1]
Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to activate the carboxylic acid for efficient cyclization, especially for a sterically hindered or conformationally constrained precursor.Screen a variety of modern coupling reagents. While classic reagents like DCC can be used, more efficient options for challenging cyclizations include HATU, HBTU, PyBOP, and T3P.[2][3][4][5] For instance, in a similar cyclic peptide synthesis, T3P provided a 48% yield where other reagents failed.[2]
Suboptimal Solvent and Base: The solvent and base combination can significantly impact the reaction rate and solubility of the precursor.N,N-Dimethylformamide (DMF) is a common solvent for macrolactamization. Use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[6]
Poor Precursor Conformation: The linear precursor may not readily adopt the necessary conformation for ring closure, leading to a high activation energy barrier.The incorporation of turn-inducing elements, such as a D-amino acid or N-methylated amino acids in the linear precursor, can pre-organize it for cyclization and improve yields.[6]

2. Presence of Significant Side Products

Problem: Analysis of the crude reaction mixture by HPLC or LC-MS shows multiple peaks, indicating the formation of undesired side products.

Potential Cause Recommended Solution
Epimerization: The chiral center at the C-terminal amino acid of the seco-acid is prone to epimerization under the basic conditions of the coupling reaction, leading to the formation of a diastereomer.[7][8]Minimize reaction time and temperature. Use an activating agent and additive combination known to suppress racemization, such as HOBt or Oxyma.[3] Slow addition of the precursor can also reduce epimerization.[7] The diastereomers can often be separated by reverse-phase HPLC.[9][10]
Lactonization: The hydroxylysine moiety in the Glidobactin core has a tendency to form a lactone side product, which can be a significant competing reaction.[11]Protect the hydroxyl group of the hydroxylysine with a suitable protecting group (e.g., a silyl ether or a benzyl ether) that is stable to the macrolactamization conditions and can be removed later in the synthesis.
Diketopiperazine Formation: If the linear precursor is a dipeptide, it can cyclize to form a stable six-membered diketopiperazine, preventing the formation of the desired macrolactam.This is less of a concern for the larger this compound precursor but can be a problem in the synthesis of smaller fragments. Using dipeptide building blocks in the synthesis of the linear precursor can sometimes mitigate this.
Formation of Cyclic Dimer: Two molecules of the linear precursor can react to form a 24-membered cyclic dimer.This is another consequence of high concentration. Adhering to high-dilution conditions is the primary way to avoid this side product.[12]

3. Difficulty in Product Purification

Problem: Isolating the pure this compound macrolactam from the reaction mixture is challenging.

Potential Cause Recommended Solution
Similar Polarity of Products: The desired macrolactam and its diastereomer or other side products may have very similar polarities, making them difficult to separate by standard chromatography.Utilize high-performance liquid chromatography (HPLC) with a high-resolution stationary phase (e.g., C18). A shallow gradient of the mobile phase can improve the separation of closely eluting compounds.[9][13]
Poor Solubility: The crude product may have poor solubility in common chromatography solvents.Experiment with different solvent systems. For hydrophobic peptides, the addition of a small percentage of trifluoroethanol to the mobile phase can sometimes improve solubility and resolution.
Product Adhesion to Glassware/Columns: The product may stick to glassware or the chromatography column, leading to low recovery.Silylation of glassware can reduce adhesion. For chromatography, using columns with advanced surface technology can minimize interactions and improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the macrolactamization of the this compound seco-acid?

A1: The yield can vary significantly depending on the specific strategy and conditions employed. Early syntheses of related compounds reported yields as low as 2.3%. However, with optimized conditions, including the use of modern coupling reagents and high-dilution techniques, yields in the range of 20-50% are achievable. For example, the synthesis of the Glidobactin A macrolactam reported a 20% yield using DBU and 4-pyrrolidinylpyridine.[11] In other challenging 12-membered ring closures, yields have been reported to be even higher with specific reagents.[14]

Q2: Which protecting groups are recommended for the functional groups not involved in the macrolactamization?

A2: An orthogonal protecting group strategy is crucial. For the amine and hydroxyl groups, common choices include:

  • α-Amino group of the N-terminal amino acid: A base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) is often used in solid-phase synthesis of the precursor.

  • Side-chain amino group of hydroxylysine: An acid-labile group like Boc (tert-butoxycarbonyl) is a good choice if the final deprotection is performed under acidic conditions.

  • Hydroxyl group of hydroxylysine and threonine: Acid-labile groups like tert-butyl (tBu) ethers or silyl ethers (e.g., TBS) can be employed.

Q3: How can I confirm the stereochemical integrity of my final product?

A3: The presence of epimerization can be confirmed by a combination of analytical techniques:

  • Chiral HPLC: Using a chiral stationary phase can separate the desired product from its diastereomer.

  • NMR Spectroscopy: High-field NMR (e.g., 1H or 13C) can sometimes distinguish between diastereomers, as they will have slightly different chemical shifts and coupling constants.[1][15][16] Comparison of the spectra with that of the natural product or a synthetic standard is definitive.

Q4: What is the principle of "high dilution" and how is it practically achieved?

A4: The high dilution principle is a technique used to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[1] By keeping the concentration of the linear precursor extremely low, the probability of one end of a molecule finding its other end is higher than the probability of it finding another molecule. Practically, this is achieved by using a large volume of solvent and adding the solution of the linear precursor very slowly, often over several hours, using a syringe pump.[1][12]

Quantitative Data Summary

Table 1: Comparison of Macrolactamization Conditions for 12-Membered Cyclic Peptides

Coupling Reagent Solvent Base Concentration (mM) Yield (%) Reference System
DBU/4-pyrrolidinylpyridineDioxane-High Dilution20Glidobactin A synthesis[11]
HATU/CollidineDMFCollidine~1~50-70General 12-membered rings[5]
PyBOPDMFDIPEA~1VariableGeneral peptide cyclization
T3PDichloromethaneDIPEA~148Challenging cyclic peptide[2]
POCl3--100-30046Oligoamide macrocyclization[17]

Note: Yields are highly substrate-dependent and the conditions listed should be considered as starting points for optimization.

Experimental Protocols

General Protocol for Macrolactamization under High Dilution

This protocol is a general guideline and should be optimized for the specific this compound seco-acid.

  • Preparation of the Seco-Acid Solution:

    • Dissolve the fully protected linear seco-acid in a suitable solvent (e.g., dry DMF) to a concentration of approximately 0.1 M.

  • Preparation of the Reaction Vessel:

    • To a separate, large reaction vessel equipped with a magnetic stirrer, add a large volume of the reaction solvent (e.g., dry DMF) to achieve a final concentration of the seco-acid of approximately 1 mM upon complete addition.

    • Add the coupling reagent (e.g., HATU, 1.5-2.0 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3-4 equivalents) to the reaction vessel.

  • Cyclization Reaction:

    • Using a syringe pump, add the solution of the seco-acid to the stirred solution in the reaction vessel at a very slow rate (e.g., over 8-12 hours) at room temperature.

    • After the addition is complete, allow the reaction to stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product is then subjected to deprotection of the side-chain protecting groups, followed by purification using preparative reverse-phase HPLC.

Visualizations

Diagram 1: General Workflow for this compound Macrolactam Synthesis

workflow cluster_synthesis Linear Precursor Synthesis cluster_cyclization Macrolactamization cluster_purification Purification and Analysis SPPS Solid-Phase Peptide Synthesis of Seco-Acid Precursor Cleavage Cleavage from Resin SPPS->Cleavage High_Dilution High-Dilution Cyclization Cleavage->High_Dilution Deprotection Global Deprotection High_Dilution->Deprotection Purification Preparative HPLC Deprotection->Purification Analysis LC-MS, NMR, Chiral HPLC Purification->Analysis

A generalized workflow for the synthesis of the this compound macrolactam.

Diagram 2: Troubleshooting Logic for Low Macrolactamization Yield

troubleshooting Start Low Macrolactamization Yield Check_Concentration Check Reaction Concentration Start->Check_Concentration High_Concentration High Concentration? Check_Concentration->High_Concentration Implement_High_Dilution Implement High-Dilution Protocol High_Concentration->Implement_High_Dilution Yes Check_Reagent Evaluate Coupling Reagent High_Concentration->Check_Reagent No Implement_High_Dilution->Check_Reagent Inefficient_Reagent Inefficient Reagent? Check_Reagent->Inefficient_Reagent Screen_Reagents Screen More Potent Coupling Reagents (HATU, T3P) Inefficient_Reagent->Screen_Reagents Yes Check_Conformation Consider Precursor Conformation Inefficient_Reagent->Check_Conformation No Screen_Reagents->Check_Conformation Modify_Backbone Modify Backbone (e.g., D-amino acid)

A decision tree for troubleshooting low yields in the macrolactamization step.

Diagram 3: Common Side Reactions in this compound Macrolactam Synthesis

side_reactions Seco_Acid Linear Seco-Acid Precursor Macrolactam Desired Macrolactam Seco_Acid->Macrolactam Intramolecular Cyclization Epimerization Epimerization (Diastereomer) Seco_Acid->Epimerization Base-catalyzed Polymerization Polymerization Seco_Acid->Polymerization Intermolecular Reaction Lactonization Lactonization Seco_Acid->Lactonization Intramolecular Esterification Dimerization Cyclic Dimer Seco_Acid->Dimerization Intermolecular Cyclization

A map of potential side reactions during the synthesis of the this compound macrolactam.

References

Technical Support Center: Enhancing the Cell Permeability of Glidobactin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability and efficacy of Glidobactin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its cell permeability important?

This compound is a cyclic peptide natural product that exhibits potent antitumor activity through the inhibition of the proteasome.[1][2] The proteasome is a critical cellular machine responsible for protein degradation; its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells. For this compound to effectively reach its intracellular target, the proteasome, it must efficiently cross the cell membrane. While some reports suggest it has "sufficiently high" cell permeability, enhancing this property could lead to lower effective doses, reduced off-target effects, and improved therapeutic outcomes.

Q2: What are the common methods to improve the cell permeability of cyclic peptides like this compound?

Several strategies can be employed to enhance the cell permeability of cyclic peptides:

  • N-Methylation: Replacing backbone amide protons with methyl groups can reduce the number of hydrogen bond donors and increase lipophilicity, which often improves passive diffusion across the cell membrane.[3][4][5][6]

  • Conjugation with Cell-Penetrating Peptides (CPPs): Attaching short, cationic, or amphipathic peptides that can readily translocate across the plasma membrane can effectively shuttle this compound into the cell.[7][8][9][10]

  • Amino Acid Substitution: Replacing certain amino acid residues with more lipophilic or D-amino acids can alter the conformational dynamics and lipophilicity of the peptide, potentially favoring membrane traversal.[11]

  • Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve membrane permeability without compromising the activity of the parent compound.[12][13]

  • Formulation Strategies: Encapsulating this compound in lipid-based carriers like liposomes or nanoparticles can facilitate its entry into cells.

Q3: Which assays are recommended for measuring the cell permeability of this compound and its analogs?

The two most common and well-established in vitro assays for assessing cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for initial screening of large numbers of compounds.[14][15][16]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It provides a more biologically relevant model as it can account for both passive diffusion and active transport mechanisms.[17][18][19]

Q4: How does inhibition of the proteasome by this compound lead to cancer cell death?

Proteasome inhibition by this compound disrupts cellular homeostasis through several mechanisms, primarily by affecting the NF-κB and apoptotic signaling pathways.

  • Inhibition of NF-κB Pathway: The proteasome is responsible for degrading IκBα, an inhibitor of the transcription factor NF-κB. By inhibiting the proteasome, this compound prevents IκBα degradation, leading to the sequestration of NF-κB in the cytoplasm.[20][21][22] This inhibits the transcription of NF-κB target genes, many of which are involved in cell survival and proliferation.

  • Induction of Apoptosis: The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, and the disruption of the cell cycle trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.[23][24][25]

Troubleshooting Guides

Troubleshooting Low Permeability in PAMPA
Observed Problem Potential Cause Troubleshooting Steps
Low Apparent Permeability (Papp) Value for this compound Analog High polarity of the analog.- Increase lipophilicity through N-methylation or substitution with lipophilic amino acids. - Consider a prodrug approach to mask polar groups.
Aggregation of the peptide in the donor well.- Check the solubility of the compound in the assay buffer. - Include a low percentage of a co-solvent like DMSO if compatible with the assay.
Instability of the artificial membrane.- Ensure the lipid solution is fresh and properly applied to the filter plate. - Verify the integrity of the membrane with control compounds of known permeability.
High Variability in Papp Values Between Replicates Inconsistent membrane formation.- Ensure uniform application of the lipid solution to each well. - Check for air bubbles in the lipid layer.
Pipetting errors.- Use calibrated pipettes and ensure accurate and consistent dispensing of solutions.
Troubleshooting Caco-2 Permeability Assay
Observed Problem Potential Cause Troubleshooting Steps
Low Apparent Permeability (Papp) Value Compound is a substrate for efflux pumps (e.g., P-glycoprotein).- Perform a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. - Co-incubate with a known efflux pump inhibitor (e.g., verapamil for P-gp) to see if permeability increases.
Poor passive diffusion.- Employ chemical modification strategies to enhance lipophilicity (see FAQs).
High Papp Value but Low Oral Bioavailability in vivo High first-pass metabolism.- Investigate the metabolic stability of the compound in liver microsomes or hepatocytes.
Poor solubility in the gastrointestinal tract.- Assess the solubility of the compound at different pH values relevant to the GI tract.
Inconsistent Transepithelial Electrical Resistance (TEER) values Incomplete or compromised Caco-2 cell monolayer.- Ensure cells are seeded at the correct density and allowed to differentiate for the recommended time (typically 21 days). - Handle the cell culture plates gently to avoid disturbing the monolayer. - Check for contamination.

Data Presentation: Quantitative Comparison of Permeability Enhancement Strategies

Disclaimer: As specific quantitative cell permeability data for this compound is not publicly available, the following tables present representative data from studies on other cyclic peptides to illustrate the potential impact of various enhancement strategies.

Table 1: Effect of N-Methylation on Caco-2 Permeability of a Cyclic Hexapeptide
CompoundNumber of N-Methyl GroupsApparent Permeability (Papp) (10⁻⁶ cm/s)Fold Increase
Parent Peptide00.5-
Analog 112.14.2
Analog 225.811.6
Analog 3310.220.4

Data adapted from a study on cyclic hexapeptides to demonstrate the principle of N-methylation.[3][4]

Table 2: Impact of Cell-Penetrating Peptide (CPP) Conjugation on Cellular Uptake
CompoundCPP ConjugateRelative Cellular Uptake (Fluorescence Intensity)Fold Increase
Cyclic PeptideNone100-
Cyclic PeptideTat (48-60)8508.5
Cyclic PeptidePenetratin120012.0
Cyclic PeptidePoly-Arg (R8)250025.0

Representative data illustrating the enhanced cellular uptake of a cargo molecule when conjugated to different CPPs.[8][9]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

1. Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • This compound or analog stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Control compounds with known permeability (e.g., propranolol - high, mannitol - low)

  • Plate shaker

  • LC-MS/MS for analysis

2. Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Filter Plate: Carefully add 5 µL of the lipid solution to each well of the filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Donor Solutions: Prepare the donor solutions by diluting the this compound stock and control compounds in PBS to a final concentration of 10-100 µM.

  • Assemble Sandwich: Place the lipid-coated filter plate onto the acceptor plate.

  • Add Donor Solutions: Add 150 µL of the donor solutions to the appropriate wells of the filter plate.

  • Incubation: Cover the plate and incubate at room temperature on a plate shaker for 4-18 hours.

  • Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Quantify the concentration of the compounds in the donor and acceptor wells using a validated LC-MS/MS method.

3. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Cequilibrium]) Where:

  • VD = Volume of donor well (cm³)

  • VA = Volume of acceptor well (cm³)

  • Area = Effective membrane area (cm²)

  • Time = Incubation time (s)

  • [CA] = Concentration in the acceptor well at the end of the incubation

  • [Cequilibrium] = Theoretical equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

1. Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer, pH 7.4

  • This compound or analog stock solution

  • Control compounds (e.g., propranolol - high permeability, Lucifer yellow - low permeability/monolayer integrity)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

2. Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).

  • Prepare Transport Buffer: Prepare fresh HBSS buffer.

  • Prepare Donor and Receiver Solutions:

    • Apical to Basolateral (A-B) Transport: Prepare the donor solution by diluting the test compound in HBSS and add it to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport (for efflux studies): Prepare the donor solution in the basolateral chamber and add fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Monolayer Integrity Post-Assay: Measure the TEER again and perform a Lucifer yellow leak test to ensure the monolayer integrity was not compromised during the experiment.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

3. Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

  • dQ/dt = Rate of appearance of the compound in the receiver chamber (mol/s)

  • A = Surface area of the membrane (cm²)

  • C₀ = Initial concentration in the donor chamber (mol/cm³)

Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Mandatory Visualizations

Signaling Pathways

GlidobactinC_Signaling cluster_nfkb NF-κB Pathway Inhibition cluster_apoptosis Apoptosis Induction GlidobactinC This compound Proteasome 26S Proteasome GlidobactinC->Proteasome Inhibits IkBa_p p-IκBα Proteasome->IkBa_p Degrades ProApoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Proteasome->ProApoptotic Degrades IkBa IκBα NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB_IkBa->IkBa Release NFkB NF-κB NFkB_IkBa->NFkB Release NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Anti-apoptotic, Proliferation) Nucleus->GeneTranscription Activates Mitochondrion Mitochondrion ProApoptotic->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound-mediated proteasome inhibition.

Experimental Workflows

PAMPA_Workflow start Start prep_acceptor Prepare Acceptor Plate (300 µL PBS/well) start->prep_acceptor coat_filter Coat Filter Plate (5 µL Lipid Solution/well) start->coat_filter prep_donor Prepare Donor Solutions (Test & Control Compounds) start->prep_donor assemble Assemble 'Sandwich' (Filter Plate on Acceptor Plate) prep_acceptor->assemble coat_filter->assemble add_donor Add Donor Solutions (150 µL/well) prep_donor->add_donor assemble->add_donor incubate Incubate (4-18h at RT with shaking) add_donor->incubate collect Collect Samples (Donor & Acceptor Wells) incubate->collect analyze LC-MS/MS Analysis collect->analyze calculate Calculate Papp Value analyze->calculate end End calculate->end

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow start Start seed_cells Seed Caco-2 Cells on Transwell Inserts start->seed_cells differentiate Differentiate for 21-25 Days seed_cells->differentiate check_teer1 Check Monolayer Integrity (TEER) differentiate->check_teer1 prep_solutions Prepare Donor & Receiver Solutions (HBSS Buffer) check_teer1->prep_solutions add_solutions Add Solutions to Apical & Basolateral Chambers prep_solutions->add_solutions incubate Incubate at 37°C (e.g., 2 hours) add_solutions->incubate collect_samples Collect Samples from Both Chambers incubate->collect_samples check_teer2 Post-Assay Integrity Check (TEER & Lucifer Yellow) collect_samples->check_teer2 analyze LC-MS/MS Analysis check_teer2->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate end End calculate->end

Caption: Experimental workflow for the Caco-2 Permeability Assay.

References

Troubleshooting Glidobactin C stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glidobactin C. The information provided is intended to help users anticipate and resolve stability and degradation issues in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound is a cyclic lipopeptide with potent proteasome inhibitory activity, making it a promising candidate for anticancer drug development.[1][2] Like many complex peptides, its stability in aqueous solutions can be a concern due to its susceptibility to chemical degradation through pathways such as hydrolysis, oxidation, and photolysis.[3][4] Understanding and controlling its degradation is crucial for obtaining reliable experimental results and for its potential development as a therapeutic agent.

Q2: What are the most likely sites of degradation on the this compound molecule?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its structure, the following are potential sites of instability:

  • The α,β-unsaturated carbonyl group: This functional group is critical for its biological activity but is also susceptible to nucleophilic attack, such as a Michael-type addition.[2]

  • Amide bonds in the cyclic peptide backbone: These can undergo hydrolysis, leading to ring-opening and loss of the constrained conformation that is often important for activity.[5]

  • The acyl side chain: Enzymatic or chemical cleavage of the fatty acid side chain can occur, leading to the formation of glidobactamine (the peptide core).[6]

  • Hydroxy groups: These can be sites for oxidation or other modifications.

Q3: My this compound solution is losing activity over time. What could be the cause?

Loss of activity is likely due to chemical degradation. The most common causes in aqueous solutions are:

  • pH-mediated hydrolysis: Extreme pH (either acidic or basic) can catalyze the hydrolysis of amide bonds in the peptide ring.[5][7]

  • Oxidation: If your solution is exposed to oxygen or contains oxidizing agents, susceptible residues may be oxidized.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.[8]

  • Temperature: Elevated temperatures can accelerate all degradation reactions.[9]

Q4: How can I monitor the degradation of this compound in my experiments?

The most common and effective method for monitoring the degradation of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS).[10][11]

  • RP-HPLC can separate this compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the appearance of new peaks, you can quantify the extent of degradation over time.

  • LC-MS allows for the identification of the degradation products by providing their mass-to-charge ratio (m/z), which can help in elucidating the degradation pathways.[12]

Q5: What are the recommended storage conditions for this compound in an aqueous solution?

While specific stability data for this compound is limited, general recommendations for peptide solutions apply:

  • pH: Store in a buffered solution at a pH where the compound is most stable, likely near neutral pH (6-8). The optimal pH should be determined experimentally.[7]

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[13]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in foil.[14]

  • Atmosphere: For oxygen-sensitive compounds, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guides

Problem 1: Rapid loss of this compound peak in HPLC analysis.
Possible Cause Troubleshooting Steps
Inappropriate pH of the solution Prepare solutions in a range of buffered pH values (e.g., pH 3, 5, 7, 9) and analyze stability over a short period to determine the optimal pH.
High temperature Ensure solutions are kept on ice or at a controlled low temperature during handling and analysis.
Oxidative degradation Prepare solutions using degassed buffers and consider adding an antioxidant (e.g., methionine) if compatible with your experiment. Store under an inert gas.
Adsorption to container surfaces Use low-protein-binding tubes and vials.
Problem 2: Appearance of multiple new peaks in the chromatogram.
Possible Cause Troubleshooting Steps
Forced degradation conditions are too harsh If conducting a forced degradation study, reduce the concentration of the stress agent (e.g., acid, base, oxidant) or shorten the exposure time.
Photodegradation Protect the sample from light at all stages of the experiment. Analyze a sample that has been kept in the dark as a control.
Complex degradation pathway Use LC-MS/MS to identify the major degradation products and propose a degradation pathway. This can help in understanding the mechanism and finding ways to prevent it.

Experimental Protocols

Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify its likely degradation products.[3]

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Buffers (e.g., phosphate, acetate)

  • RP-HPLC system with UV detector

  • LC-MS system for peak identification

  • Photostability chamber[14]

  • Temperature-controlled oven/water bath

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol) and dilute it to the final working concentration in the respective aqueous stress solutions.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Incubate this compound solution in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Incubate this compound solution (at a stable pH) at elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic Degradation: Expose the this compound solution to light according to ICH Q1B guidelines (1.2 million lux hours and 200 W h/m²).[15] Keep a control sample wrapped in foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by RP-HPLC. A C18 column is typically suitable.

    • Monitor the decrease in the peak area of this compound and the formation of new peaks.

    • Use LC-MS to determine the mass of the degradation products to aid in their identification.

Data Presentation:

The results of the forced degradation study can be summarized in the following table. The percentage of degradation is calculated based on the decrease in the peak area of the parent compound.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Products (m/z)
Control (No Stress) 2499.5-
0.1 M HCl, 60°C 865.2e.g., m/z corresponding to ring-opened product
0.1 M NaOH, 60°C 840.8e.g., m/z for deacylated product
3% H₂O₂, RT 2482.1e.g., m/z for oxidized products (+16 Da)
Heat (80°C) 2475.5Similar to hydrolysis products
Light (ICH Q1B) -92.3Various minor products

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution stress_solutions Prepare Aqueous Stress Solutions (Acid, Base, Oxidant, Buffer) incubation Incubate under Stress Conditions (Heat, Light, Chemical) stress_solutions->incubation sampling Collect Samples at Time Points incubation->sampling hplc RP-HPLC Analysis sampling->hplc lcms LC-MS for Identification hplc->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow start Instability Observed (e.g., peak loss, new peaks) check_ph Is the pH of the solution controlled and optimal? start->check_ph adjust_ph Adjust pH using a suitable buffer. Determine optimal pH range. check_ph->adjust_ph No check_temp Is the temperature controlled and minimized? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store and handle solutions at low temperatures (e.g., 2-8°C). check_temp->adjust_temp No check_light Is the solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Use amber vials or wrap containers in foil. check_light->protect_light No check_oxidation Is oxidation a possibility? check_light->check_oxidation Yes protect_light->check_oxidation prevent_oxidation Use degassed solvents and/or store under inert gas. check_oxidation->prevent_oxidation Yes lcms_analysis Analyze degradation products using LC-MS to understand the pathway. check_oxidation->lcms_analysis No prevent_oxidation->lcms_analysis

Caption: Troubleshooting decision tree for this compound instability.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_deacylation Deacylation glidobactin_c This compound ring_opened Ring-Opened Product glidobactin_c->ring_opened oxidized Oxidized Product (e.g., at hydroxy groups) glidobactin_c->oxidized deacylated Glidobactamine (Peptide Core) glidobactin_c->deacylated

Caption: Hypothetical degradation pathways for this compound.

References

Addressing Glidobactin C solubility problems in cell culture media for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when working with Glidobactin C, particularly concerning its solubility in cell culture media for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural product that belongs to the syrbactin class of proteasome inhibitors.[1] Its primary mechanism of action is the potent and irreversible inhibition of the chymotrypsin-like (β5) and trypsin-like (β2) subunits of the 20S proteasome.[2] By blocking proteasome activity, this compound disrupts the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis can induce downstream effects such as cell cycle arrest and apoptosis, making it a compound of interest for cancer research.

Q2: I am having trouble dissolving this compound in my aqueous cell culture medium. Why is this happening?

This compound is a lipophilic molecule and, like many other small molecule inhibitors, is expected to have poor solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. Direct addition of powdered this compound to your media will likely result in precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

For compounds with low aqueous solubility, it is standard practice to first prepare a concentrated stock solution in an organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common and recommended solvent for dissolving this compound and other similar non-polar compounds for in vitro studies.

Q4: How do I prepare a stock solution of this compound using DMSO?

It is recommended to prepare a high-concentration stock solution, for example, at 10 mM. This allows for the addition of a small volume of the stock solution to your cell culture medium, minimizing the final concentration of DMSO. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

Q5: My this compound precipitates out of the cell culture medium after I add the DMSO stock solution. What can I do to prevent this?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue.[4] Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform serial dilutions in your culture medium.

  • Vortexing/Mixing: Immediately after adding the this compound stock to the medium, ensure rapid and thorough mixing by vortexing or gentle pipetting.

  • Warming: Gently warming the cell culture medium to 37°C before and after adding the compound can help improve solubility. However, be mindful of the thermal stability of other media components.

  • Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.

  • Co-solvents: In some challenging cases, the use of a co-solvent in the final dilution may be considered, although this can introduce additional variables into your experiment.

Q6: What is the recommended storage condition for this compound powder and its stock solution?

  • Powder: Store the lyophilized powder at -20°C for long-term stability.

  • Stock Solution: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. A stock solution in DMSO stored at -20°C should be stable for at least a month, while storage at -80°C can extend stability for up to a year.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter when using this compound in your bioassays.

ProblemPossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve in DMSO. Insufficient solvent volume or inadequate mixing.Increase the volume of DMSO. Use gentle warming (up to 37°C) and sonication or vortexing to aid dissolution.
Precipitate forms immediately upon adding DMSO stock to cell culture medium. The compound's solubility limit in the aqueous medium has been exceeded.Lower the final concentration of this compound. Ensure the final DMSO concentration is below 0.5%. Pre-warm the medium to 37°C before adding the compound. Add the stock solution dropwise while vortexing the medium.
Cells in the control group (treated with DMSO only) are showing signs of toxicity. The concentration of DMSO is too high.Ensure the final concentration of DMSO in your cell culture medium is 0.5% or lower. Run a DMSO toxicity curve for your specific cell line to determine the maximum tolerable concentration.
Inconsistent results between experiments. Instability of this compound in the working solution. Repeated freeze-thaw cycles of the stock solution.Prepare fresh working solutions of this compound in cell culture medium for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of this compound (Molecular Weight: 552.7 g/mol ), you would need 180.9 µL of DMSO to make a 10 mM solution.

  • Dissolving: Add the calculated volume of high-purity, sterile DMSO to the tube containing the this compound powder.

  • Solubilization: Vortex the tube for several minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator bath for short periods to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile cryovials. Store these aliquots at -80°C.

General Protocol for Treating Cells with this compound

  • Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound DMSO stock. Prepare your desired final concentrations of this compound by performing serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration remains consistent across all treatments and is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from your cells and replace it with the freshly prepared medium containing the various concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • Bioassay: Proceed with your intended bioassay (e.g., cell viability assay, apoptosis assay, western blotting).

Visualizations

Glidobactin_C_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Treatment GC_powder This compound Powder Stock 10 mM Stock Solution in DMSO GC_powder->Stock Dissolve DMSO DMSO DMSO->Stock Working_solution Working Solution (Final Concentration) Stock->Working_solution Dilute Culture_medium Cell Culture Medium (pre-warmed to 37°C) Culture_medium->Working_solution Cells Cells in Culture Working_solution->Cells Treat Bioassay Bioassay Cells->Bioassay

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

Proteasome_Inhibition_Pathway GC This compound Proteasome 26S Proteasome GC->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades Accumulation Accumulation of Ubiquitinated Proteins Ub_Proteins->Accumulation p53 p53 Accumulation->p53 IkB IκBα Accumulation->IkB Stabilization Bax Bax p53->Bax Upregulation CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis Bax->Apoptosis NFkB NF-κB Pathway Inhibition IkB->NFkB Inhibits

Caption: Simplified signaling pathway of this compound-mediated proteasome inhibition.

References

Technical Support Center: Increasing the Efficiency of Enzymatic Deacylation to Produce Glidobactamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic production of glidobactamine. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and overcome common challenges in the enzymatic deacylation of glidobactins.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low glidobactamine yield?

A1: Low yields of glidobactamine can stem from several factors. These include suboptimal reaction conditions such as pH and temperature, insufficient enzyme concentration or activity, and potential substrate or product inhibition.[1][2][3][4][5] It is also possible that the glidobactin substrate is not fully accessible to the enzyme, particularly if it is not properly solubilized.

Q2: How can I determine the optimal pH and temperature for the deacylation reaction?

A2: The optimal pH and temperature for an enzyme are critical for its activity.[1][2][3][4] To determine these, you should perform a series of experiments where you vary one parameter while keeping the others constant. For pH, test a range of buffers (e.g., from pH 5.0 to 9.0). For temperature, incubate the reaction at various temperatures (e.g., from 25°C to 50°C). The conditions that result in the highest yield of glidobactamine are considered optimal.

Q3: My enzyme seems to be unstable and loses activity over time. What can I do?

A3: Enzyme instability can be mitigated in several ways. Consider adding stabilizing agents such as glycerol, BSA (Bovine Serum Albumin), or certain salts to the reaction mixture. Immobilizing the enzyme on a solid support can also enhance its stability and allow for easier reuse. Additionally, ensure that the storage conditions for the enzyme are optimal, typically at low temperatures (-20°C or -80°C) in a suitable buffer.

Q4: The deacylation reaction is incomplete, with a significant amount of unreacted glidobactin remaining. How can I drive the reaction to completion?

A4: To drive the reaction towards completion, you can try increasing the enzyme concentration or extending the reaction time.[3][5] It is also beneficial to ensure proper mixing to maximize enzyme-substrate interactions. In some cases, product inhibition may be the cause, where the accumulation of glidobactamine slows down the enzyme. If this is suspected, consider methods for in-situ product removal.

Q5: What are the best methods for purifying glidobactamine after the reaction?

A5: Post-reaction purification of glidobactamine typically involves chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating the more polar glidobactamine from the more hydrophobic, acylated glidobactin. Other techniques such as ion-exchange chromatography or size-exclusion chromatography may also be applicable depending on the specific properties of the enzyme and any other components in the reaction mixture.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Glidobactamine Production 1. Inactive enzyme.- Verify enzyme activity with a standard assay. - Use a fresh batch of enzyme. - Check for proper enzyme storage conditions.
2. Suboptimal reaction conditions (pH, temperature).- Optimize pH and temperature by testing a range of conditions.
3. Presence of inhibitors in the reaction mixture.- Identify and remove potential inhibitors. - Consider purifying the substrate or enzyme.
Inconsistent Results Between Experiments 1. Inaccurate measurement of reagents.- Calibrate pipettes and balances regularly. - Prepare master mixes to reduce pipetting errors.
2. Variability in enzyme activity.- Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. - Perform an activity assay for each new batch of enzyme.
3. Fluctuations in incubation temperature.- Use a calibrated incubator or water bath with stable temperature control.
Enzyme Precipitation During Reaction 1. Suboptimal buffer conditions (pH, ionic strength).- Test different buffers and salt concentrations to improve enzyme solubility.
2. High temperature causing denaturation.- Perform the reaction at a lower temperature.
Difficulty in Product Purification 1. Co-elution of product and substrate.- Optimize the chromatography gradient (e.g., for RP-HPLC, adjust the organic solvent gradient). - Try a different chromatography resin or technique.
2. Presence of interfering substances from the reaction.- Perform a pre-purification step, such as solid-phase extraction (SPE), to remove interfering compounds.

Data Presentation

Table 1: Effect of pH on Glidobactamine Yield

pHBuffer SystemGlidobactamine Yield (%)
5.0Acetate15.2
6.0Phosphate45.8
7.0Phosphate89.5
8.0Tris-HCl92.3
9.0Tris-HCl75.1

Table 2: Effect of Temperature on Glidobactamine Yield

Temperature (°C)Glidobactamine Yield (%)
2565.4
3088.1
3795.2
4281.3
5045.6

Table 3: Effect of Enzyme Concentration on Reaction Rate

Enzyme Concentration (U/mL)Initial Reaction Rate (µM/min)
112.5
224.8
561.2
10120.5
20122.3 (Saturation)

Experimental Protocols

Protocol 1: Standard Enzymatic Deacylation of Glidobactin

  • Reaction Setup:

    • Prepare a 10 mM stock solution of glidobactin in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, add the following components in order:

      • 80 µL of 50 mM Tris-HCl buffer (pH 8.0).

      • 10 µL of the 10 mM glidobactin stock solution (final concentration: 1 mM).

      • 10 µL of the deacylating enzyme solution (e.g., 10 U/mL final activity).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of 10% Trifluoroacetic Acid (TFA).

  • Analysis:

    • Centrifuge the quenched reaction mixture at 10,000 x g for 5 minutes to pellet any precipitate.

    • Analyze the supernatant by RP-HPLC to determine the concentration of glidobactamine and remaining glidobactin.

Protocol 2: RP-HPLC Analysis of Glidobactamine

  • Instrumentation:

    • HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • UV detector set to an appropriate wavelength for detecting glidobactamine and glidobactin (e.g., 220 nm).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient Elution:

    • Start with a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 1 minute and equilibrate for 4 minutes before the next injection.

  • Injection and Analysis:

    • Inject 20 µL of the sample from Protocol 1.

    • Identify and quantify the peaks corresponding to glidobactamine and glidobactin by comparing their retention times to known standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_scaleup Scale-Up & Purification prep_enzyme Prepare Enzyme Stock ph_optim pH Optimization prep_enzyme->ph_optim prep_substrate Prepare Glidobactin Stock prep_substrate->ph_optim temp_optim Temperature Optimization ph_optim->temp_optim enzyme_conc_optim Enzyme Conc. Optimization temp_optim->enzyme_conc_optim time_optim Reaction Time Optimization enzyme_conc_optim->time_optim scale_up Scale-Up Reaction time_optim->scale_up purification Product Purification (HPLC) scale_up->purification analysis Purity & Yield Analysis purification->analysis

Caption: Workflow for optimizing the enzymatic deacylation of glidobactin.

troubleshooting_flow start Low Glidobactamine Yield check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes solution_enzyme Use fresh, active enzyme. check_enzyme->solution_enzyme No check_inhibitors Are inhibitors present? check_conditions->check_inhibitors Yes solution_conditions Optimize pH, temp, time. check_conditions->solution_conditions No solution_inhibitors Purify substrate/enzyme. check_inhibitors->solution_inhibitors Yes

References

Validation & Comparative

A Comparative Guide to the Proteasome Inhibition Profiles of Glidobactin C and Bortezomib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proteasome inhibition profiles of two distinct classes of inhibitors: the natural product Glidobactin C, a member of the syrbactin family, and the clinically established drug Bortezomib. This comparison is intended to inform researchers and drug developers on their respective mechanisms of action, potency, selectivity, and potential off-target effects, supported by available experimental data.

Executive Summary

This compound and Bortezomib are both potent inhibitors of the proteasome, a critical cellular machine responsible for protein degradation. However, they exhibit fundamental differences in their mechanism of action, which influences their cellular effects and potential therapeutic applications. Bortezomib is a reversible inhibitor, primarily targeting the chymotrypsin-like activity of the proteasome. In contrast, this compound is an irreversible inhibitor, also targeting the chymotrypsin-like activity, which leads to a more sustained inhibition. These differences in their interaction with the proteasome have significant implications for their efficacy, potential for resistance, and side-effect profiles.

Data Presentation: Quantitative Comparison of Inhibition Profiles

The following tables summarize the available quantitative data for this compound and Bortezomib, providing a comparative overview of their potency and selectivity. It is important to note that the data for this compound is primarily represented by its close structural and functional analog, TIR-199, as direct head-to-head comparative studies with Bortezomib are limited.

InhibitorTarget Proteasome Subunit(s)Inhibition TypeKi50 (nM) for Chymotrypsin-like (β5) ActivityCell LineReference
TIR-199 (this compound analog) β5 (Chymotrypsin-like), β2 (Trypsin-like)Irreversible14.61 ± 2.68ARD (Multiple Myeloma)[1]
54.59 ± 10.4U266 (Multiple Myeloma)[1]
26.8 ± 5.2MM.1R (Multiple Myeloma)[1]
Bortezomib β5 (Chymotrypsin-like), β1 (Caspase-like)Reversible12.05 (IC50)U266 (Multiple Myeloma)
16.30 (IC50)RPMI8226 (Multiple Myeloma)
32.8 (IC50)PC3 (Prostate Cancer)[2]
InhibitorTargetIC50 (nM)Assay ConditionReference
This compound Constitutive Proteasome (Chymotrypsin-like)2.9 ± 2.2in vitro
Constitutive Proteasome (Trypsin-like)2.4 ± 2.8in vitro
Immunoproteasome (Chymotrypsin-like)7.1 ± 5.3in vitro
Immunoproteasome (Trypsin-like)2.5 ± 2.0in vitro
Bortezomib Chymotrypsin-like activity~5-10In various cell lines
Glidobactin A Chymotrypsin-like activity in SK-N-SH cells15Cell-based assay[3]
TIR-199 Chymotrypsin-like activity in ARD cells14.61 ± 2.68Cell-based assay[1]

Mechanism of Action and Cellular Effects

This compound , as a member of the syrbactin family, acts as an irreversible covalent inhibitor of the proteasome.[4] This class of inhibitors forms a stable bond with the active site threonine residue of the proteasome's catalytic subunits.[4] This irreversible binding leads to a prolonged and sustained inhibition of proteasome activity, as the cell must synthesize new proteasome complexes to restore function.

Bortezomib , on the other hand, is a reversible inhibitor of the proteasome.[5] It forms a boronic acid-based tetrahedral intermediate with the active site threonine of the β5 subunit, effectively blocking its chymotrypsin-like activity.[5] Because the binding is reversible, the duration of proteasome inhibition is dependent on the drug's concentration and clearance from the cell.

The differing mechanisms of action have important consequences. The irreversible nature of this compound may lead to a more profound and durable anti-cancer effect. Studies with the this compound analog TIR-199 have shown its ability to overcome Bortezomib resistance in multiple myeloma and mantle cell lymphoma cell lines.[1][6]

Off-Target Effects

A crucial aspect of drug development is understanding a compound's selectivity and potential off-target effects.

Bortezomib has been reported to inhibit several non-proteasomal serine proteases, including cathepsin G, chymase, and HtrA2/Omi.[7] Inhibition of HtrA2/Omi, a protease involved in neuronal survival, has been suggested as a potential mechanism for the peripheral neuropathy observed as a side effect of Bortezomib treatment, though some studies have contested this finding.[7][8][9][10][11]

This compound and its analogs, like TIR-199, are suggested to have a more favorable off-target profile. One study reported that TIR-199 did not inhibit a panel of 50 other enzymes, suggesting high specificity for the proteasome. This higher selectivity could potentially translate to a better safety profile with fewer off-target-related side effects.

Experimental Protocols

Proteasome Activity Assay (Fluorogenic Substrate-based)

This protocol is used to measure the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates or with purified proteasomes.

Materials:

  • Cell lysate or purified proteasome

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Fluorogenic substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LSTR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • Proteasome inhibitor (as a negative control, e.g., MG132)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare cell lysates by standard methods, ensuring to avoid protease inhibitors in the lysis buffer. Determine the protein concentration of the lysate.

  • In a 96-well black microplate, add a defined amount of cell lysate or purified proteasome to each well.

  • Add the specific fluorogenic substrate to the wells at a final concentration typically in the range of 20-100 µM.

  • For inhibitor studies, pre-incubate the lysate/proteasome with varying concentrations of this compound or Bortezomib for a specified time (e.g., 30 minutes) at 37°C before adding the substrate.

  • Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour).

  • The rate of increase in fluorescence is proportional to the proteasome activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear microplate

  • This compound and Bortezomib stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer (absorbance at ~570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or Bortezomib. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Bortezomib's Impact on the NF-κB Signaling Pathway

Bortezomib's effect on the Nuclear Factor-kappa B (NF-κB) pathway is a key aspect of its anti-cancer activity. NF-κB is a transcription factor that plays a crucial role in promoting cell survival and proliferation. In the canonical NF-κB pathway, the inhibitor of κB (IκB) is targeted for proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate pro-survival genes. Bortezomib, by inhibiting the proteasome, prevents the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[5] However, some studies have shown that Bortezomib can also paradoxically activate the canonical NF-κB pathway in certain contexts.[12]

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and blocking NF-κB's pro-survival signaling.

This compound Experimental Workflow for Proteasome Inhibition Analysis

The following diagram illustrates a typical experimental workflow to characterize the proteasome inhibition profile of this compound.

GlidobactinC_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis PurifiedProteasome Purified 20S/26S Proteasome ActivityAssay_vitro Proteasome Activity Assay (Fluorogenic Substrates) PurifiedProteasome->ActivityAssay_vitro GlidobactinC_vitro This compound (various conc.) GlidobactinC_vitro->ActivityAssay_vitro IC50_vitro Determine IC50 values for each subunit ActivityAssay_vitro->IC50_vitro ComparativeAnalysis Comparative Analysis vs. Bortezomib IC50_vitro->ComparativeAnalysis CellCulture Cancer Cell Lines ViabilityAssay Cell Viability Assay (e.g., MTT) CellCulture->ViabilityAssay ProteasomeActivity_cell In-cell Proteasome Activity Assay CellCulture->ProteasomeActivity_cell WesternBlot Western Blot for Apoptosis Markers (e.g., cleaved PARP) CellCulture->WesternBlot GlidobactinC_cell This compound (various conc.) GlidobactinC_cell->ViabilityAssay GlidobactinC_cell->ProteasomeActivity_cell GlidobactinC_cell->WesternBlot IC50_cell Determine IC50 for cell viability ViabilityAssay->IC50_cell IC50_cell->ComparativeAnalysis ProteasomeActivity_cell->ComparativeAnalysis WesternBlot->ComparativeAnalysis

Caption: Workflow for characterizing this compound's proteasome inhibition profile.

Logical Relationship of this compound's Irreversible Inhibition and Apoptosis Induction

This diagram illustrates the logical sequence of events following the irreversible inhibition of the proteasome by this compound, leading to apoptosis.

GlidobactinC_Apoptosis_Logic GlidobactinC This compound Proteasome Proteasome GlidobactinC->Proteasome binds to IrreversibleInhibition Irreversible Covalent Inhibition of Proteasome Proteasome->IrreversibleInhibition UbiquitinatedProteins Accumulation of Ubiquitinated Proteins IrreversibleInhibition->UbiquitinatedProteins ProApoptotic Accumulation of Pro-apoptotic Proteins (e.g., p53, Bax) IrreversibleInhibition->ProApoptotic AntiApoptotic Depletion of Anti-apoptotic Proteins (e.g., Bcl-2) IrreversibleInhibition->AntiApoptotic ER_Stress Endoplasmic Reticulum (ER) Stress UbiquitinatedProteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CaspaseActivation Caspase Activation Cascade UPR->CaspaseActivation activates ProApoptotic->CaspaseActivation promotes AntiApoptotic->CaspaseActivation fails to inhibit Apoptosis Apoptosis CaspaseActivation->Apoptosis

Caption: this compound's irreversible proteasome inhibition leads to ER stress and apoptosis.

References

Validating Glidobactin C as a specific and irreversible proteasome inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The ubiquitin-proteasome system is a critical pathway for protein degradation and a validated target for anti-cancer therapies. This guide provides a comparative analysis of Glidobactin C, a novel proteasome inhibitor, with the established drugs Bortezomib and Carfilzomib. We present experimental data on their specificity, mechanism of action, and cellular effects, along with detailed protocols for key validation assays.

Mechanism of Action: A Tale of Three Inhibitors

The 20S proteasome contains three distinct catalytic activities housed in its β-subunits: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5). Inhibition of these subunits disrupts cellular protein homeostasis, leading to apoptosis in rapidly dividing cancer cells.

This compound stands out due to its unique β2/β5 co-inhibition profile. It forms an irreversible covalent bond with the active site threonine residues of these subunits through a Michael-type 1,4-addition reaction. This irreversible nature leads to sustained proteasome inhibition.

Bortezomib is a reversible inhibitor that primarily targets the chymotrypsin-like (β5) subunit of the proteasome, with weaker activity against the β1 subunit. Its boronic acid moiety forms a reversible tetrahedral intermediate with the active site threonine.

Carfilzomib , an epoxyketone-based inhibitor, irreversibly binds to the β5 subunit of the proteasome.[1][2] This irreversible binding leads to prolonged inhibition of the chymotrypsin-like activity.

cluster_inhibitors Proteasome Inhibitors cluster_proteasome 20S Proteasome Subunits Glidobactin_C This compound beta2 β2 (Trypsin-like) Glidobactin_C->beta2 Irreversible Covalent Bond beta5 β5 (Chymotrypsin-like) Glidobactin_C->beta5 Irreversible Covalent Bond Bortezomib Bortezomib beta1 β1 (Caspase-like) Bortezomib->beta1 Weaker Inhibition Bortezomib->beta5 Reversible Inhibition Carfilzomib Carfilzomib Carfilzomib->beta5 Irreversible Covalent Bond

Caption: Mechanism of action of this compound, Bortezomib, and Carfilzomib on proteasome subunits.

Comparative Performance Data

The following tables summarize the available data on the inhibitory activity and cellular effects of this compound, Bortezomib, and Carfilzomib. Direct head-to-head comparative data under identical experimental conditions is limited in the current literature.

Table 1: Inhibitory Activity against Proteasome Subunits (IC50 values)

Inhibitorβ1 (Caspase-like)β2 (Trypsin-like)β5 (Chymotrypsin-like)Cell Line/Source
This compound Not a primary targetPotent Inhibition (Co-inhibition with β5)Potent InhibitionData from various studies
Bortezomib Moderate InhibitionWeak InhibitionPotent Inhibition (Ki = 0.6 nM)[3]Multiple Myeloma cell lines
Carfilzomib Weak Inhibition (IC50 = 618 ± 149 nM)[4]Weak Inhibition (IC50 = 379 ± 107 nM)[4]Potent Inhibition (IC50 = 21.8 ± 7.4 nM)[4]Multiple Myeloma cell lines

Table 2: Cellular Effects

InhibitorCell Viability (Cytotoxicity)Apoptosis InductionIrreversibility
This compound Potent cytotoxicity against various cancer cell linesInduces apoptosisYes
Bortezomib Effective in inducing cytotoxicity in cancer cellsInduces apoptosisNo
Carfilzomib Potent cytotoxicity, including in Bortezomib-resistant cellsInduces apoptosisYes

Experimental Protocols for Validation

To validate the specificity and irreversibility of a proteasome inhibitor like this compound, a series of well-defined experiments are crucial.

Proteasome Activity Assay

This assay measures the enzymatic activity of the different proteasome subunits in the presence of an inhibitor.

Principle: A fluorogenic peptide substrate specific for a particular proteasome subunit is used. Cleavage of the substrate by the active proteasome releases a fluorescent molecule, and the fluorescence intensity is proportional to the enzyme's activity.

Protocol:

  • Cell Lysate Preparation:

    • Culture cells to the desired density.

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteasomes.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Assay Procedure:

    • In a 96-well black plate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) to each well.

    • Add varying concentrations of the proteasome inhibitor (this compound, Bortezomib, Carfilzomib) to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Add the specific fluorogenic substrate for the desired subunit (e.g., Suc-LLVY-AMC for β5, Boc-LSTR-AMC for β2, Z-LLE-AMC for β1) to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.

    • Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.

start Start cell_lysate Prepare Cell Lysate start->cell_lysate add_inhibitor Add Inhibitor to Lysate cell_lysate->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

Caption: Experimental workflow for the proteasome activity assay.

Cell Viability Assay

This assay assesses the cytotoxic effect of the proteasome inhibitors on cancer cells.

Principle: Tetrazolium salts (like MTT or MTS) or resazurin are reduced by metabolically active cells to colored formazan products or fluorescent resorufin, respectively. The amount of product is proportional to the number of viable cells.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of this compound, Bortezomib, or Carfilzomib for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Ubiquitinated Proteins

This assay provides evidence of proteasome inhibition within the cell.

Principle: Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins, which can be detected by Western blotting using an anti-ubiquitin antibody.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitors for a defined period. Lyse the cells as described in the proteasome activity assay protocol.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ubiquitin.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: An increase in the high-molecular-weight smear of poly-ubiquitinated proteins indicates proteasome inhibition.

Washout Assay for Irreversibility

This assay helps to determine if the inhibitor binds to its target irreversibly.

Principle: Cells are treated with the inhibitor for a short period, after which the inhibitor is removed from the culture medium. If the inhibitor is irreversible, its effect (e.g., proteasome inhibition or cytotoxicity) will persist even after its removal.

Protocol:

  • Inhibitor Treatment: Treat cells with the inhibitor at a concentration that causes significant proteasome inhibition for a short duration (e.g., 1-2 hours).

  • Washout: Remove the inhibitor-containing medium, wash the cells multiple times with fresh, inhibitor-free medium.

  • Re-culture: Re-culture the cells in fresh, inhibitor-free medium for various time points (e.g., 6, 12, 24 hours).

  • Assessment: At each time point, assess proteasome activity or cell viability as described in the previous protocols.

  • Analysis: Compare the results from the washout groups to cells continuously exposed to the inhibitor and to untreated control cells. Sustained inhibition or cytotoxicity after washout indicates irreversible binding.

cluster_logic Logical Flow start Start treat_cells Treat cells with inhibitor start->treat_cells washout Washout inhibitor treat_cells->washout reculture Re-culture in inhibitor-free medium washout->reculture assess Assess proteasome activity/cell viability reculture->assess compare Compare with continuous treatment and control assess->compare sustained_effect Sustained effect? compare->sustained_effect irreversible Irreversible Binding sustained_effect->irreversible Yes reversible Reversible Binding sustained_effect->reversible No

Caption: Logical workflow to determine the reversibility of an inhibitor using a washout assay.

Conclusion

This compound presents a promising profile as a specific and irreversible proteasome inhibitor with a distinct co-inhibition of the β2 and β5 subunits. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate these findings and to further explore the therapeutic potential of this compound in comparison to existing proteasome inhibitors. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profile of this compound.

References

A Comparative Analysis of the Cytotoxic Effects of Glidobactin A and Glidobactin C

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent proteasome inhibitors in the context of cancer cell cytotoxicity, offering insights for researchers and drug development professionals.

Glidobactin A and Glidobactin C, members of the syrbactin class of natural products, have emerged as potent inhibitors of the eukaryotic proteasome, a critical cellular machinery for protein degradation. Their ability to disrupt this process makes them promising candidates for anticancer drug development. This guide provides a comparative analysis of their cytotoxic activities, supported by available experimental data, detailed methodologies, and visualizations of their mechanism of action.

Quantitative Cytotoxicity Data

While a direct head-to-head comparison of Glidobactin A and this compound across a wide panel of cancer cell lines is not extensively documented in publicly available literature, existing studies provide valuable insights into their respective potencies.

CompoundCell LineCell TypeIC50 (µM)Reference
Glidobactin A MM1.SMultiple Myeloma0.004[1]
MM1.RLMultiple Myeloma (dexamethasone-resistant)0.005[1]
SK-N-SHNeuroblastoma0.015 (proteasome inhibition)[1]
MIA PaCa-2Pancreatic CancerNot specified, but showed activity[No specific IC50 value found in the provided results]
This compound Breast Cancer Cell LinesBreast Cancer"Single-digit nanomolar potency"[No specific IC50 value found in the provided results]

Note: The IC50 value for Glidobactin A in SK-N-SH cells represents the concentration required for 50% inhibition of chymotrypsin-like proteasome activity, which is a primary mechanism of its cytotoxicity. For this compound, while specific IC50 values are not provided in the search results, its potency is described as being in the single-digit nanomolar range against breast cancer cell lines.

Mechanism of Action: Proteasome Inhibition

Both Glidobactin A and this compound exert their cytotoxic effects by irreversibly inhibiting the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, disruption of cellular homeostasis, and ultimately, the induction of apoptosis (programmed cell death).

A key difference lies in their specific inhibitory profiles. This compound is distinguished by its unique ability to co-inhibit both the β2 (trypsin-like) and β5 (chymotrypsin-like) subunits of the proteasome. This dual inhibition is a notable feature that may contribute to its high potency.

Signaling Pathway of Proteasome Inhibition by Glidobactins

G Glidobactin Glidobactin A / C Proteasome 20S Proteasome (β2 and β5 subunits for this compound) Glidobactin->Proteasome Inhibition UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins Akt Activation of Akt/PKB Pathway Proteasome->Akt Leads to p53 Stabilization and Activation of p53 UbProteins->p53 Bax Upregulation of Pro-apoptotic Proteins (e.g., Bax, PUMA) p53->Bax Bcl2 Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of Glidobactin-induced apoptosis.

Experimental Protocols

The following is a generalized protocol for a colorimetric cytotoxicity assay (MTT assay), a common method used to determine the IC50 values of compounds like Glidobactins.

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of Glidobactin A and this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.

Experimental Workflow for Cytotoxicity Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture Seeding 2. Cell Seeding in 96-well Plates CellCulture->Seeding Treatment 4. Cell Treatment with Glidobactins Seeding->Treatment CompoundPrep 3. Preparation of Glidobactin Serial Dilutions CompoundPrep->Treatment Incubation 5. Incubation (48-72h) Treatment->Incubation MTT 6. Addition of MTT Reagent Incubation->MTT Formazan 7. Formazan Crystal Formation MTT->Formazan Solubilization 8. Solubilization of Formazan Formazan->Solubilization Absorbance 9. Absorbance Reading (570nm) Solubilization->Absorbance IC50 10. IC50 Value Calculation Absorbance->IC50

Caption: Workflow of an MTT-based cytotoxicity assay.

Conclusion

Glidobactin A and this compound are highly potent cytotoxic agents against a range of cancer cell lines, primarily through the mechanism of proteasome inhibition. While both compounds exhibit impressive activity, this compound's unique β2/β5 co-inhibition profile suggests a potentially broader and more potent anticancer effect, as indicated by its "single-digit nanomolar potency" in breast cancer cells. The provided data underscores the therapeutic potential of these natural products. Further comprehensive, head-to-head comparative studies are warranted to fully elucidate their relative potencies and spectra of activity against a wider array of cancer types. The detailed experimental protocol provided here serves as a foundation for researchers to conduct such comparative analyses and further explore the therapeutic promise of the Glidobactin family.

References

Glidobactin C: A Promising Proteasome Inhibitor for Overcoming Chemoresistance in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available data suggests that Glidobactin C, a potent proteasome inhibitor, holds significant promise in overcoming chemoresistance in cancer cells. While direct experimental evidence on this compound in resistant cell lines is emerging, compelling data from its close analog, Glidobactin A, and the broader class of glidobactin-like natural products (GLNPs), provides a strong rationale for its potential efficacy. This guide synthesizes the current understanding of this compound's mechanism of action and compares its potential with established anticancer drugs, supported by available experimental data and detailed protocols.

Mechanism of Action: Targeting the Proteasome to Re-sensitize Cancer Cells

Glidobactins, including this compound, exert their anticancer effects by inhibiting the 20S proteasome, a critical cellular machinery responsible for protein degradation.[1][2] Cancer cells, particularly those that have developed chemoresistance, often exhibit increased reliance on the proteasome to survive the stress induced by chemotherapy. By inhibiting the proteasome, Glidobactins can trigger a cascade of events that lead to cancer cell death (apoptosis) and can resensitize them to conventional chemotherapeutic agents.[2]

This compound has been identified as a highly potent proteasome inhibitor with a unique co-inhibition profile against the β2 and β5 subunits of the proteasome, demonstrating single-digit nanomolar potency.[1] This potent and specific activity, combined with its cell permeability, makes it a promising candidate for anticancer drug development.[1]

Comparative Efficacy in Chemoresistant Cancer Models

Direct comparative studies of this compound against other chemotherapeutics in resistant cancer cell lines are not yet widely published. However, research on the closely related Glidobactin A provides a strong indicator of the potential of this class of compounds in overcoming chemoresistance.

In a key study, Glidobactin A demonstrated remarkable potency in a dexamethasone-resistant multiple myeloma cell line (MM1.RL), a model of acquired resistance to a standard-of-care glucocorticoid. The data, summarized in the table below, shows that Glidobactin A is almost equally effective in both the sensitive (MM1.S) and resistant (MM1.RL) cell lines, highlighting its ability to bypass this specific resistance mechanism.

Table 1: Comparative IC50 Values of Glidobactin A in Dexamethasone-Sensitive and -Resistant Multiple Myeloma Cell Lines
CompoundMM1.S (Dexamethasone-Sensitive) IC50 (µM)MM1.RL (Dexamethasone-Resistant) IC50 (µM)
Glidobactin A 0.004 0.005

Data sourced from a study on syrbactin class proteasome inhibitors, which include glidobactins.

This data strongly suggests that the mechanism of action of Glidobactin A is independent of the pathways that confer resistance to dexamethasone. Given the structural and functional similarities, it is highly probable that this compound would exhibit a similar ability to overcome chemoresistance.

Furthermore, the general mechanism of proteasome inhibitors supports their use in combination with other chemotherapeutics, such as doxorubicin, to overcome resistance. Proteasome inhibition can prevent the degradation of pro-apoptotic proteins and inhibit the NF-κB signaling pathway, which is often hyperactive in chemoresistant tumors and contributes to their survival.

Experimental Protocols

Detailed experimental protocols for studies specifically using this compound in chemoresistant cell lines are not yet publicly available. However, based on standard methodologies used for evaluating anticancer compounds and the available information on Glidobactin A, the following protocols for key experiments can be outlined.

Cell Viability Assay (MTT Assay)

This assay is used to determine the concentration of a drug that inhibits the growth of a cell population by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., dexamethasone-resistant MM1.RL cells) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (or other test compounds) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death).

  • Cell Treatment: Treat cancer cells with this compound at a concentration around its IC50 value for 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Pathway to Overcoming Chemoresistance

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Glidobactin_C_Mechanism cluster_cell Chemoresistant Cancer Cell Chemotherapy Chemotherapy Proteasome Proteasome Chemotherapy->Proteasome induces stress Pro-apoptotic Proteins Pro-apoptotic Proteins Proteasome->Pro-apoptotic Proteins degrades NF-kB NF-kB Proteasome->NF-kB activates Apoptosis Apoptosis Pro-apoptotic Proteins->Apoptosis induces Cell Survival Cell Survival NF-kB->Cell Survival promotes This compound This compound This compound->Proteasome inhibits

Caption: this compound's mechanism in overcoming chemoresistance.

Experimental_Workflow Start Start Cell_Culture Culture Chemoresistant Cancer Cells Start->Cell_Culture Treatment Treat with this compound & Control Drug Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

While further direct evidence is needed to fully elucidate the efficacy of this compound in a wide range of chemoresistant cancers, the existing data on its potent and unique proteasome inhibitory activity, combined with the compelling results from its close analog Glidobactin A, strongly supports its potential as a valuable therapeutic agent to overcome chemoresistance. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound.

References

Unveiling the Unyielding Grip: A Comparative Guide to the Covalent Binding of Glidobactin C with Proteasome Subunits

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Glidobactin C's covalent binding mechanism to the proteasome, benchmarked against established inhibitors Bortezomib and Carfilzomib. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular interactions and experimental workflows.

At a Glance: this compound vs. Alternatives

This compound, a member of the syrbactin family of natural products, distinguishes itself as a potent, irreversible proteasome inhibitor. Its unique co-inhibition profile of multiple proteasome subunits presents a compelling alternative to existing therapies. This guide will dissect the nuances of its mechanism and performance in comparison to the clinically approved proteasome inhibitors, Bortezomib and Carfilzomib.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the inhibitory concentrations (IC50) of this compound, Bortezomib, and Carfilzomib against the catalytic subunits of the constitutive proteasome (cCP) and immunoproteasome (iCP).

Table 1: Inhibitory Activity (IC50, nM) Against Constitutive Proteasome (cCP) Subunits

Inhibitorβ1 (Caspase-like)β2 (Trypsin-like)β5 (Chymotrypsin-like)Cell Line/Source
This compound >10002.4 ± 2.82.9 ± 2.2Human cCP[1]
Bortezomib ~350 (median)>1000 (median)8 (median)Myeloma cell lines[2]
Carfilzomib 618 ± 149379 ± 10721.8 ± 7.4Multiple myeloma cell lines[3]

Table 2: Inhibitory Activity (IC50, nM) Against Immunoproteasome (iCP) Subunits

Inhibitorβ1i (LMP2)β2i (MECL1)β5i (LMP7)Cell Line/Source
This compound >10002.5 ± 2.07.1 ± 5.3Human iCP[1]
Bortezomib Not widely reportedNot widely reportedPotent inhibitorGeneral knowledge
Carfilzomib Weakly inhibitsWeakly inhibitsPotent inhibitorGeneral knowledge

Table 3: Cellular Potency (IC50) in Cancer Cell Lines

InhibitorCell LineIC50 (nM)
Glidobactin A (analogue) MM1.S (Multiple Myeloma)4
SK-N-SH (Neuroblastoma)15
Bortezomib Multiple Myeloma cell lines3 - 20[4]
PC-3 (Prostate Cancer)32.8[5]
Carfilzomib ANBL-6 (Multiple Myeloma)< 5[6]
RPMI-8226 (Multiple Myeloma)10.73[7]

The Covalent Binding Mechanism of this compound

This compound's potent and irreversible inhibition of the proteasome stems from its unique chemical structure. The key to its mechanism is the presence of an α,β-unsaturated carbonyl group within its 12-membered macrolactam ring.[8][9] This electrophilic center serves as a reactive "warhead" that covalently binds to the active site of specific proteasome subunits.

The binding occurs through a Michael-type 1,4-addition reaction. The hydroxyl group of the N-terminal threonine residue (Thr1) in the active site of the β2 and β5 subunits acts as a nucleophile, attacking the β-carbon of the unsaturated carbonyl system in this compound.[8][9] This results in the formation of a stable, covalent ether bond, effectively and irreversibly inactivating the catalytic activity of the proteasome subunit. Crystal structure analyses of related glidobactins in complex with the yeast 20S proteasome have provided definitive evidence for this covalent modification.[8][9]

In contrast, Bortezomib, a dipeptidyl boronic acid, reversibly inhibits the proteasome by forming a tetrahedral intermediate with the active site threonine. Carfilzomib, an epoxyketone, also forms a covalent bond with the active site threonine, but through a different mechanism involving the opening of its epoxide ring, leading to irreversible inhibition primarily of the β5 subunit.[6]

Visualizing the Molecular Interactions and Workflows

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

Mechanism of Covalent Binding of this compound cluster_proteasome Proteasome Subunit (β2/β5) Active_Site Active Site (N-terminal Threonine) Covalent_Adduct Irreversible Covalent Adduct (Proteasome Inactivation) Active_Site->Covalent_Adduct Forms Glidobactin_C This compound (α,β-unsaturated carbonyl) Glidobactin_C->Active_Site Michael Addition

Caption: Covalent binding mechanism of this compound to the proteasome.

Proteasome Inhibition and Downstream Signaling Proteasome_Inhibitor Proteasome Inhibitor (this compound, Bortezomib, Carfilzomib) Proteasome 26S Proteasome Proteasome_Inhibitor->Proteasome Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB Stabilization of IκBα Proteasome->IkB Degrades p53 Accumulation of p53 Proteasome->p53 Degrades Apoptosis Apoptosis Ub_Proteins->Apoptosis NFkB Inhibition of NF-κB Activation IkB->NFkB p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Workflow for Confirming Covalent Binding Start Start: Purified Proteasome + this compound Incubation Incubation Start->Incubation Activity_Assay Proteasome Activity Assay Incubation->Activity_Assay Mass_Spec Mass Spectrometry Analysis Incubation->Mass_Spec Crystallography X-ray Crystallography Incubation->Crystallography Result_Activity Result: Decreased Activity Activity_Assay->Result_Activity Result_MS Result: Mass Shift Corresponding to Covalent Adduct Mass_Spec->Result_MS Result_Xtal Result: Electron Density Map Confirms Covalent Bond Crystallography->Result_Xtal Conclusion Conclusion: Covalent Binding Confirmed Result_Activity->Conclusion Result_MS->Conclusion Result_Xtal->Conclusion

References

Investigating the Cross-Reactivity of Glidobactin C with Other Cellular Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for investigating the cross-reactivity of Glidobactin C, a potent proteasome inhibitor, with other cellular proteases. Due to the limited availability of public data on this compound's activity against non-proteasomal proteases, this document outlines a comprehensive experimental approach, including detailed protocols and data presentation formats, to facilitate such a study. The performance of this compound is compared with its known activity against the proteasome and put into the context of typical selectivity profiles for protease inhibitors.

Introduction to this compound

This compound belongs to the glidobactin family of natural products, which are potent inhibitors of the eukaryotic proteasome. The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. This compound exhibits a unique co-inhibition profile, targeting the β2 and β5 subunits of the 20S proteasome. Its mechanism of action involves the covalent and irreversible binding to the N-terminal threonine residue in the active sites of these subunits. While its potent anti-proteasomal activity is well-documented, its selectivity profile against other cellular proteases is a critical aspect for its development as a therapeutic agent, as off-target effects can lead to toxicity.

Data Presentation: Inhibitory Activity of Glidobactin Analogs and Cross-Reactivity Panel

The following tables summarize the known inhibitory activity of glidobactin analogs against the proteasome and present a proposed panel for assessing the cross-reactivity of this compound.

Table 1: Inhibitory Activity of Glidobactin Analogs against the Yeast 20S Proteasome (Chymotrypsin-Like Activity)

CompoundIC50 (nM)[1]
Glidobactin A19
Cepafungin I4
This compound Analog 327
This compound Analog 473
This compound Analog 5107

Table 2: Proposed Panel for this compound Cross-Reactivity Screening and Comparative IC50 Values

Note: The IC50 values for this compound in this table are hypothetical and represent a target profile for a highly selective inhibitor. The comparative IC50 ranges are derived from literature for typical selective and non-selective inhibitors.

Protease ClassRepresentative ProteaseThis compound (Hypothetical IC50)Typical Selective Inhibitor IC50[2][3][4]Typical Non-Selective Inhibitor IC50
Serine Protease Trypsin> 10,000 nM< 100 nM100 nM - 10,000 nM
Chymotrypsin> 10,000 nM< 100 nM100 nM - 10,000 nM
Human Neutrophil Elastase> 10,000 nM< 50 nM> 1,000 nM
Cysteine Protease Caspase-3> 10,000 nM< 20 nM> 1,000 nM
Cathepsin B> 10,000 nM< 50 nM100 nM - 5,000 nM
Cathepsin L> 10,000 nM< 20 nM100 nM - 2,000 nM
Aspartic Protease BACE1> 10,000 nM< 30 nM> 1,000 nM
Metalloprotease MMP-2> 10,000 nM< 50 nM> 1,000 nM

Mandatory Visualization

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway and Inhibition by this compound cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub chain attachment Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition and Degradation Peptides Peptides Proteasome->Peptides Glidobactin_C This compound Glidobactin_C->Proteasome Inhibition (β2 & β5 subunits) Cross_Reactivity_Workflow Experimental Workflow for Protease Cross-Reactivity Assessment cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Inhibitor This compound (Serial Dilutions) Incubation Pre-incubation: Protease + this compound Inhibitor->Incubation Protease_Panel Panel of Cellular Proteases (e.g., Trypsin, Caspase-3, etc.) Protease_Panel->Incubation Substrate Fluorogenic Substrate (Specific for each protease) Reaction Initiate Reaction: Add Fluorogenic Substrate Substrate->Reaction Incubation->Reaction Measurement Kinetic Measurement: Fluorescence over time Reaction->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation IC50_Determination Determine IC50 Values (Dose-Response Curves) Rate_Calculation->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

References

Safety Operating Guide

Proper Disposal of Glidobactin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling Glidobactin C now have a clear, step-by-step guide for its safe disposal. This document outlines the necessary procedures to ensure the safety of laboratory personnel and the protection of the environment. Given the cytotoxic potential of this compound, it is imperative that these protocols are strictly followed.

This compound is a cyclic peptide with potential bioactivity, necessitating its handling as a cytotoxic compound. Proper disposal involves a multi-step process of decontamination, segregation, and destruction, managed through a certified hazardous waste program.

Key Disposal and Safety Information

All personnel must adhere to the following safety and disposal protocols when handling this compound and any contaminated materials.

ParameterGuideline
Personal Protective Equipment (PPE) Wear a laboratory coat, safety goggles with side shields, and two pairs of nitrile gloves.
Waste Segregation All this compound waste must be segregated from general laboratory waste in clearly labeled, leak-proof containers.
Solid Waste Disposal Place contaminated solids (e.g., pipette tips, gloves, vials) in a designated, sealed, and labeled cytotoxic waste container.
Liquid Waste Disposal Aspirate liquid waste containing this compound into a shatterproof container with a suitable deactivating agent (e.g., 10% bleach solution), allow for a contact time of at least 30 minutes, and then dispose of as hazardous chemical waste.
Sharps Disposal Dispose of any contaminated sharps (e.g., needles, scalpels) in a puncture-resistant, labeled cytotoxic sharps container.
Spill Management In case of a spill, cordon off the area. Use a cytotoxic spill kit to absorb the material. Clean the area with a deactivating solution followed by a neutral detergent. All cleanup materials must be disposed of as cytotoxic waste.
Final Disposal Method All this compound waste must be disposed of through a licensed hazardous waste contractor via high-temperature incineration.

Experimental Protocols

Decontamination of Working Surfaces:

  • Prepare a 1% sodium hypochlorite solution (household bleach diluted 1:10).

  • At the end of each work session, wipe all surfaces where this compound was handled with the prepared bleach solution.

  • Allow a contact time of at least 10 minutes.

  • Wipe the surfaces with a 70% ethanol solution to remove bleach residue.

  • Dispose of all cleaning materials as cytotoxic waste.

Inactivation of Aqueous Solutions:

  • To every 9 volumes of aqueous waste containing this compound, add 1 volume of 10% sodium hypochlorite solution.

  • Stir the solution and allow it to react for a minimum of 30 minutes to ensure complete inactivation.

  • Neutralize the solution with a suitable quenching agent (e.g., sodium thiosulfate) if required by your institution's waste management policy.

  • Transfer the inactivated solution to a labeled hazardous waste container for collection by the institution's environmental health and safety department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 This compound Disposal Workflow A Material Contaminated with this compound B Solid Waste? A->B C Liquid Waste? B->C No E Place in Labeled Cytotoxic Solid Waste Container B->E Yes D Sharps? C->D No F Deactivate with 10% Bleach Solution C->F Yes G Dispose in Labeled Cytotoxic Sharps Container D->G Yes I High-Temperature Incineration via Licensed Contractor D->I No E->I H Dispose as Hazardous Chemical Waste F->H G->I H->I

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glidobactin C
Reactant of Route 2
Glidobactin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.